(S)-Veliflapon
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m0/s1 |
InChI Key |
ZEYYDOLCHFETHQ-QFIPXVFZSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Veliflapon as a selective 5-lipoxygenase-activating protein (FLAP) inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-Veliflapon, a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization.
Introduction
This compound, also known by its research code BAY X 1005, is an orally active small molecule that potently inhibits the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[3] this compound exerts its inhibitory effects through high-affinity binding to the 5-lipoxygenase-activating protein (FLAP), a key protein in the leukotriene synthesis pathway.[3][4]
A critical point of clarification surrounds the stereochemistry of Veliflapon. While commercially available research compounds are often designated as the (S)-enantiomer, seminal research has identified the (R)-enantiomer, referred to as BAY X 1005, as the significantly more potent inhibitor of leukotriene synthesis.[1][5] Specifically, the (R)-enantiomer is reported to be 31 times more active than the (S)-enantiomer in human whole blood.[1] This guide will focus on the biological activity of the active enantiomer as characterized in the scientific literature.
Mechanism of Action
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. FLAP, an 18-kDa integral nuclear membrane protein, plays a crucial role by binding arachidonic acid and presenting it to the enzyme 5-lipoxygenase (5-LOX).[4][6] This interaction is essential for the subsequent conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]
This compound functions as a non-redox, non-competitive inhibitor of this process. It binds directly to FLAP, thereby preventing the translocation of 5-LOX from the cytosol to the nuclear membrane and inhibiting the transfer of arachidonic acid to 5-LOX.[4] This effectively halts the downstream synthesis of all leukotrienes.
Signaling Pathway of FLAP Inhibition by this compound
Caption: Mechanism of FLAP inhibition by this compound in the leukotriene synthesis pathway.
Quantitative Data
The inhibitory potency of Veliflapon has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) for the formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) varies across species and experimental conditions.
| Compound | Assay System | Species | Parameter | Value (µM) | Reference(s) |
| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Rat | IC50 for LTB4 formation | 0.026 | [1][7] |
| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Mouse | IC50 for LTB4 formation | 0.039 | [1][7] |
| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Human | IC50 for LTB4 formation | 0.22 | [1][7] |
| (R)-Veliflapon (BAY X 1005) | Opsonized zymosan-stimulated peritoneal macrophages | Mouse | IC50 for LTC4 formation | 0.021 | [1] |
| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | IC50 for LTB4 formation (RIA) | 17.0 | [1] |
| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | IC50 for LTB4 formation (HPLC) | 11.6 | [1] |
Binding Affinity:
| Compound | Assay System | Species | Parameter | Value (µM) | Reference(s) |
| (R)-Veliflapon (BAY X 1005) | Intact polymorphonuclear leukocytes (PMNL) | Human | Kd (high-affinity site) | 0.165 | [4] |
Enantioselectivity:
| Enantiomer | Assay System | Species | Relative Potency | Reference(s) |
| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | 31-fold more potent than (S)-enantiomer | [1] |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the characterization of this compound. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions.
FLAP Binding Assay (Representative Protocol)
This protocol is based on the equilibrium binding studies described by Hatzelmann et al., 1993.
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh venous blood by dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
Binding Reaction: Incubate intact PMNLs (e.g., 1-2 x 10^7 cells/mL) in a suitable buffer (e.g., PBS with calcium and magnesium) with various concentrations of radiolabeled [14C]BAY X 1005.
-
Determination of Non-Specific Binding: In parallel, incubate cells with radiolabeled compound in the presence of a high concentration of unlabeled BAY X 1005 (e.g., 100-fold excess) to determine non-specific binding.
-
Incubation: Incubate samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: Separate the cells from the incubation medium by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the saturation binding data.
Cellular Leukotriene B4 Synthesis Assay (Representative Protocol)
This protocol is based on the methods described by Fruchtmann et al., 1993.
-
Cell Preparation: Isolate leukocytes from the desired species (e.g., rat, mouse, human) as described above.
-
Pre-incubation with Inhibitor: Pre-incubate the isolated leukocytes with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Induce leukotriene synthesis by adding a calcium ionophore such as A23187 to the cell suspension.
-
Incubation: Incubate the stimulated cells at 37°C for a defined period (e.g., 5-15 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., methanol or acetonitrile) and placing the samples on ice.
-
Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant for analysis.
-
Quantification of LTB4: Analyze the concentration of LTB4 in the supernatant using a validated method such as Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of LTB4 synthesis inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for FLAP Inhibitor Screening
Caption: A generalized experimental workflow for the screening and identification of selective FLAP inhibitors.
Conclusion
This compound is a potent and selective inhibitor of FLAP, effectively blocking the synthesis of pro-inflammatory leukotrienes. The primary biological activity resides in the (R)-enantiomer, a crucial consideration for researchers in this field. The provided quantitative data and representative experimental protocols offer a foundational understanding for professionals engaged in the research and development of novel anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway.
References
- 1. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of a novel 5-lipoxygenase activating protein inhibitor, BAYx 1005, on asthma induced by cold dry air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Pharmacological Profile of (S)-Veliflapon (BAY X 1005): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, critical lipid mediators in inflammatory pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and clinical data. Detailed experimental methodologies for key assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Leukotrienes are pro-inflammatory eicosanoids derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is initiated by the translocation of 5-LOX to the nuclear membrane, a process facilitated by the 5-lipoxygenase-activating protein (FLAP). This compound (BAY X 1005) is a selective inhibitor of FLAP, representing a targeted therapeutic approach to modulate leukotriene-mediated inflammation.[1][2]
Mechanism of Action
This compound exerts its pharmacological effect by binding to FLAP, an 18-kDa integral membrane protein.[1] This binding event inhibits the normal function of FLAP, which is to facilitate the transfer of arachidonic acid to 5-lipoxygenase (5-LOX). Consequently, this compound prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical step for the initiation of leukotriene biosynthesis.[1] This mechanism effectively shuts down the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
References
Target Validation of (S)-Veliflapon in Cellular Models of Inflammation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of (S)-Veliflapon, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), in cellular models of inflammation. This document details the molecular target of this compound, its mechanism of action, and its effects on inflammatory responses in various in vitro systems. We present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to support researchers in the field of inflammation and drug discovery.
Introduction to this compound and its Target, FLAP
This compound, also known as (S)-BAY X 1005, is a small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP). FLAP is an 18-kDa integral nuclear membrane protein that plays a pivotal role in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2]
FLAP functions as a scaffold protein, binding arachidonic acid (AA) and facilitating its transfer to the enzyme 5-lipoxygenase (5-LO).[1] This interaction is a critical and rate-limiting step in the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By binding to FLAP, this compound allosterically inhibits the protein's ability to present arachidonic acid to 5-LO, thereby effectively blocking the entire leukotriene biosynthetic cascade.[1] This targeted upstream inhibition makes FLAP an attractive therapeutic target for controlling inflammation.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various cellular models. The most common metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the production of a specific leukotriene by 50%.
| Cellular Model | Species | Stimulus | Leukotriene Measured | IC50 (µM) | Reference(s) |
| Leukocytes | Rat | A23187 | LTB4 | 0.026 | |
| Leukocytes | Mouse | A23187 | LTB4 | 0.039 | |
| Leukocytes | Human | A23187 | LTB4 | 0.22 | |
| Peritoneal Macrophages | Mouse | Opsonized Zymosan | LTC4 | 0.021 | [3] |
| Whole Blood | Human | A23187 | LTB4 | Dose-dependent inhibition | [4] |
Signaling Pathways and Experimental Workflows
Leukotriene Biosynthesis Pathway and the Role of FLAP
The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the central role of FLAP and the point of inhibition by this compound.
Caption: Leukotriene biosynthesis pathway and inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cellular model of inflammation.
Caption: Workflow for evaluating this compound in cellular inflammation models.
Detailed Experimental Protocols
LTB4 Inhibition Assay in A23187-Stimulated Human Neutrophils
This protocol describes a method to assess the inhibitory effect of this compound on LTB4 production in isolated human neutrophils stimulated with the calcium ionophore A23187.
Materials:
-
This compound
-
Calcium Ionophore A23187
-
Human peripheral blood
-
Dextran T500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
96-well microplate
Procedure:
-
Neutrophil Isolation:
-
Collect human peripheral blood in heparinized tubes.
-
Isolate neutrophils using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Perform hypotonic lysis to remove contaminating red blood cells.
-
Wash the purified neutrophils with HBSS and resuspend in HBSS at a concentration of 1 x 10^7 cells/mL.
-
-
Compound Treatment:
-
In a 96-well microplate, add 10 µL of various concentrations of this compound (or vehicle control) to the appropriate wells.
-
Add 80 µL of the neutrophil suspension to each well and pre-incubate for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Add 10 µL of A23187 (final concentration of 5 µM) to each well to stimulate LTB4 production.
-
Incubate for 15 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for LTB4 measurement.
-
Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit according to the manufacturer's instructions.[5][6][7]
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
LTC4 Inhibition Assay in Zymosan-Stimulated Mouse Peritoneal Macrophages
This protocol details the procedure for evaluating the effect of this compound on LTC4 synthesis in mouse peritoneal macrophages stimulated with opsonized zymosan.
Materials:
-
This compound
-
Zymosan A
-
Mouse serum (for opsonization)
-
Thioglycollate broth
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
LTC4 ELISA Kit
-
6-well tissue culture plates
Procedure:
-
Macrophage Elicitation and Isolation:
-
Elicit peritoneal macrophages by intraperitoneal injection of 3 mL of sterile 3% thioglycollate broth into mice.
-
Four days post-injection, euthanize the mice and harvest the peritoneal exudate cells by lavage with cold PBS.
-
Wash the cells and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well and incubate for 2 hours at 37°C to allow for macrophage adherence.
-
Wash the plates with warm PBS to remove non-adherent cells.
-
-
Opsonization of Zymosan:
-
Incubate zymosan A with fresh mouse serum for 30 minutes at 37°C to opsonize the particles.
-
Wash the opsonized zymosan with PBS and resuspend in RPMI 1640.
-
-
Compound Treatment and Stimulation:
-
Add fresh RPMI 1640 containing various concentrations of this compound (or vehicle control) to the adherent macrophages and pre-incubate for 30 minutes at 37°C.
-
Add the opsonized zymosan (at a particle-to-cell ratio of 10:1) to stimulate LTC4 production.[8]
-
Incubate for 4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the LTC4 concentration using a commercial LTC4 ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTC4 production and determine the IC50 value as described in the previous protocol.
-
Downstream Effects of FLAP Inhibition
The primary consequence of FLAP inhibition by this compound is the reduction of leukotriene production. Leukotrienes exert their pro-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune and non-immune cells.[9] LTB4 binds to BLT1 and BLT2 receptors, while cysteinyl leukotrienes bind to CysLT1 and CysLT2 receptors.
Activation of these receptors triggers a cascade of intracellular signaling events, leading to:
-
Chemotaxis: Recruitment of neutrophils, eosinophils, and monocytes to the site of inflammation.[10]
-
Increased Vascular Permeability: Leading to edema.[11]
-
Bronchoconstriction: Contraction of smooth muscle in the airways.[11]
-
Cytokine and Chemokine Release: Amplification of the inflammatory response.
By blocking the production of leukotrienes, this compound effectively prevents the activation of these downstream signaling pathways, thereby mitigating the multifaceted inflammatory response. While the primary effect of this compound is on the leukotriene pathway, the subsequent reduction in inflammation can indirectly lead to decreased expression of other inflammatory mediators, such as certain cytokines and chemokines, that are part of the broader inflammatory cascade amplified by leukotrienes. For instance, in inflammatory conditions where leukotrienes contribute to the recruitment and activation of cytokine-producing cells like macrophages, inhibition of leukotriene synthesis could lead to a downstream reduction in cytokines such as TNF-α, IL-1β, and IL-6.[12][13]
Cellular Models for Target Validation
A variety of cellular models are employed to validate the efficacy of FLAP inhibitors like this compound.
-
Primary Human Leukocytes: These include neutrophils and peripheral blood mononuclear cells (PBMCs), which are key players in inflammatory responses and are primary sources of leukotrienes.[14][15] They provide a physiologically relevant system for studying the effects of inhibitors on endogenous leukotriene production.
-
Rodent Peritoneal Macrophages: Elicited macrophages from mice or rats are a robust model for studying the production of cysteinyl leukotrienes in response to stimuli like zymosan.
-
Human Monocytic Cell Lines (e.g., THP-1): The THP-1 cell line can be differentiated into macrophage-like cells and is a valuable tool for studying inflammatory signaling pathways and cytokine production.[16][17][18] These cells express the necessary components of the leukotriene synthesis pathway and can be used for screening and mechanistic studies.
Conclusion
This compound is a potent and selective inhibitor of FLAP, a key protein in the biosynthesis of pro-inflammatory leukotrienes. This technical guide has provided a detailed overview of the target validation of this compound in various cellular models of inflammation. The presented quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the inflammatory response. The targeted inhibition of the leukotriene pathway by this compound underscores the therapeutic potential of FLAP inhibitors in a range of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromodulatory effects of leukotriene receptor antagonists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal injection of zymosan in mice induces pain, inflammation and the synthesis of peptidoleukotrienes and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. k-assay.com [k-assay.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Role of Leukotrienes as Potential Therapeutic Targets in Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. Adipophilin affects the expression of TNF-alpha, MCP-1, and IL-6 in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced production of leukotriene B4 by peripheral blood mononuclear cells in patients with fulminant hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of polarized THP-1 macrophages and polarizing ability of LPS and food compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
In Vitro Characterization and Potency of (S)-Veliflapon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization and potency of (S)-Veliflapon, a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The information is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of the compound's preclinical profile.
Core Mechanism of Action
This compound, also known as BAY X 1005, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] In response to inflammatory stimuli, arachidonic acid is liberated from the cell membrane and transferred by FLAP to the enzyme 5-lipoxygenase (5-LO). This initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LO. This blockade of the initial step in the leukotriene synthetic pathway leads to a broad inhibition of all downstream leukotriene production.[3]
Quantitative Potency of this compound
The in vitro potency of this compound has been assessed in various cell-based assays measuring the inhibition of leukotriene synthesis. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition in the nanomolar to low micromolar range across different species and cell types.
Table 1: Inhibition of Leukotriene B4 (LTB4) Synthesis by this compound [1][2][4][5][6]
| Species | Cell Type | Stimulant | IC50 (µM) |
| Human | Leukocytes | A23187 | 0.22 |
| Rat | Leukocytes | A23187 | 0.026 |
| Mouse | Leukocytes | A23187 | 0.039 |
| Human | Whole Blood | A23187 | 11.6 - 17.0 |
Table 2: Inhibition of Leukotriene C4 (LTC4) Synthesis by this compound [1][6][7]
| Species | Cell Type | Stimulant | IC50 (µM) |
| Mouse | Peritoneal Macrophages | Opsonized Zymosan | 0.021 |
Signaling Pathway and Experimental Workflow
Leukotriene Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the 5-lipoxygenase pathway and the point of intervention for this compound.
Caption: this compound inhibits leukotriene synthesis by targeting FLAP.
Experimental Workflow for In Vitro Potency Determination
The diagram below outlines a typical workflow for assessing the in vitro potency of this compound in a cell-based leukotriene synthesis assay.
Caption: Workflow for determining the in vitro potency of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments based on published literature.
Inhibition of LTB4 Synthesis in Isolated Leukocytes
Objective: To determine the IC50 value of this compound for the inhibition of A23187-induced LTB4 synthesis in isolated leukocytes from human, rat, or mouse.
Materials:
-
This compound
-
Calcium Ionophore A23187
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll-Paque or equivalent for leukocyte isolation
-
LTB4 ELISA kit or HPLC system with appropriate standards
-
96-well plates
-
CO2 incubator
Procedure:
-
Leukocyte Isolation: Isolate peripheral blood leukocytes from fresh whole blood using density gradient centrifugation with Ficoll-Paque. Wash the isolated cells with HBSS and resuspend to a final concentration of 1 x 10^7 cells/mL in HBSS.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Pre-incubation: Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a 96-well plate. Add 80 µL of the leukocyte suspension to each well and pre-incubate for 15 minutes at 37°C in a 5% CO2 atmosphere.
-
Stimulation: Prepare a working solution of A23187 in HBSS. Add 10 µL of the A23187 solution to each well to achieve a final concentration of 5 µM.
-
Incubation: Incubate the plate for 10 minutes at 37°C in a 5% CO2 atmosphere.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a validated LTB4 ELISA kit or by reverse-phase HPLC according to the manufacturer's or established laboratory protocols.
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Inhibition of LTC4 Synthesis in Mouse Peritoneal Macrophages
Objective: To determine the IC50 value of this compound for the inhibition of opsonized zymosan-induced LTC4 synthesis in mouse peritoneal macrophages.
Materials:
-
This compound
-
Zymosan A
-
Mouse serum for opsonization
-
RPMI 1640 medium
-
LTC4 ELISA kit or HPLC system with appropriate standards
-
24-well plates
-
CO2 incubator
Procedure:
-
Macrophage Isolation: Elicit peritoneal macrophages in mice by intraperitoneal injection of a suitable eliciting agent (e.g., thioglycollate broth). After 3-4 days, harvest the peritoneal cells by lavage with cold PBS. Wash the cells and plate them in 24-well plates at a density of 1 x 10^6 cells/well in RPMI 1640 medium. Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO2 atmosphere, then wash away non-adherent cells.
-
Opsonization of Zymosan: Incubate Zymosan A with fresh mouse serum for 30 minutes at 37°C to opsonize. Wash the opsonized zymosan with PBS and resuspend in RPMI 1640 medium.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described in section 4.1.
-
Pre-incubation: Replace the medium in the wells with fresh RPMI 1640 containing the desired concentrations of this compound or vehicle control. Pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add the opsonized zymosan suspension to each well to a final concentration of 1 mg/mL.
-
Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection and LTC4 Quantification: Collect the cell culture supernatants and measure the LTC4 concentration using a validated ELISA kit or by HPLC.
-
Data Analysis: Calculate the percentage inhibition and determine the IC50 value as described in section 4.1.
Selectivity Profile
This compound has been shown to be a selective inhibitor of the 5-lipoxygenase pathway. In vitro studies have demonstrated that it does not significantly affect other enzymes involved in arachidonic acid metabolism, such as cyclooxygenase (COX) and 12-lipoxygenase, at concentrations that potently inhibit leukotriene synthesis.[6] This selectivity is crucial for minimizing off-target effects and highlights the specific mechanism of action of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Veliflapon (BAY X 1005) | Selective FLAP 抑制剂 | MCE [medchemexpress.cn]
An In-depth Technical Guide to the Role of (S)-Veliflapon in the Arachidonic Acid Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Veliflapon and its interaction with the arachidonic acid cascade. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Introduction: The Arachidonic Acid Cascade and the Role of FLAP
The arachidonic acid (AA) cascade is a pivotal metabolic pathway that produces a class of lipid mediators known as eicosanoids. These molecules, which include prostaglandins and leukotrienes, are critical regulators of inflammation. Following cellular stimulation, arachidonic acid is liberated from membrane phospholipids and metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes.
Leukotrienes are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The initial and rate-limiting step in leukotriene biosynthesis is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase. For this enzymatic reaction to occur efficiently within a cellular environment, the presence of an integral membrane protein, the 5-lipoxygenase-activating protein (FLAP), is essential. FLAP is believed to bind arachidonic acid and facilitate its transfer to 5-lipoxygenase, thereby initiating the cascade that leads to the production of leukotrienes. Consequently, FLAP has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.
This compound, also known as (S)-BAY X 1005, is a potent and selective inhibitor of FLAP. By targeting this key protein, this compound effectively blocks the synthesis of leukotrienes, offering a promising therapeutic strategy for the management of inflammatory disorders. This guide will delve into the specifics of its mechanism, inhibitory activity, and the experimental methodologies used to evaluate its role in the arachidonic acid cascade.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by directly interfering with the function of the 5-lipoxygenase-activating protein (FLAP). The binding of this compound to FLAP prevents the protein from effectively presenting arachidonic acid to the 5-lipoxygenase enzyme.[1] This inhibitory action is the critical step that halts the downstream synthesis of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.[2][3] The binding of BAY X 1005, the racemate of which this compound is an enantiomer, to FLAP has been shown to correlate with the inhibition of LTB4 synthesis.[1]
The following diagram illustrates the arachidonic acid cascade and the precise point of intervention for this compound.
Quantitative Data on the Activity of this compound
The inhibitory potency of this compound and its related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of Veliflapon Enantiomers
| Compound | Species | Assay System | Parameter | Value (µM) | Reference(s) |
| This compound | Human | A23187-stimulated Leukocytes | IC50 (LTB4) | 0.22 | [4][5] |
| Rat | A23187-stimulated Leukocytes | IC50 (LTB4) | 0.026 | [4][5] | |
| Mouse | A23187-stimulated Leukocytes | IC50 (LTB4) | 0.039 | [4][5] | |
| Mouse | Opsonized Zymosan-stimulated Peritoneal Macrophages | IC50 (LTC4) | 0.021 | [3] | |
| Veliflapon (BAY X 1005) | Human | Whole Blood (RIA) | IC50 (LTB4) | 17.0 | [2][6] |
| Human | Whole Blood (HPLC) | IC50 (LTB4) | 11.6 | [2] | |
| (R)-enantiomer vs (S)-enantiomer | Human | Whole Blood | Enantioselectivity | 31-fold more active | [2] |
Note on Enantioselectivity: While the focus of this guide is this compound, it is important to note that some studies refer to BAY X 1005, which is the (R)-enantiomer. One study explicitly states that the (R)-enantiomer is 31 times more potent than the (S)-enantiomer in inhibiting LTB4 synthesis in human whole blood.[2] This highlights the significant stereoselectivity of this class of compounds.
Table 2: In Vivo Efficacy of Veliflapon
| Compound | Animal Model | Parameter | Value (mg/kg) | Reference(s) |
| Veliflapon (BAY X 1005) | Arachidonic Acid-Induced Mouse Ear Edema | ED50 (oral) | 48.7 | [3][6] |
| Rat Whole Blood ex vivo LTB4 Inhibition | ED50 (oral) | 11.8 | [3][6] | |
| Rat Whole Blood ex vivo LTB4 Inhibition | ED40 (16 hours post-dose, oral) | 70 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assay: Inhibition of LTB4 Production in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of a compound on the synthesis of Leukotriene B4 (LTB4) in human whole blood stimulated with a calcium ionophore.
Materials:
-
Freshly drawn human venous blood collected in tubes containing heparin.
-
Calcium Ionophore A23187 (e.g., from Streptomyces chartreusensis).
-
This compound or other test compounds.
-
Phosphate Buffered Saline (PBS).
-
Methanol (HPLC grade).
-
LTB4 ELISA Kit.
-
Centrifuge, incubator, and microplate reader.
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Blood Incubation: Aliquot 1 mL of heparinized human whole blood into microcentrifuge tubes.
-
Inhibitor Pre-incubation: Add 1 µL of the test compound dilutions or vehicle control (DMSO) to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent. Add the ionophore to the blood samples to a final concentration of 10 µM to stimulate LTB4 production.
-
Incubation: Incubate the samples for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and adding 200 µL of cold methanol.
-
Sample Processing: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to pellet the blood cells.
-
LTB4 Quantification: Carefully collect the supernatant (plasma) and store it at -80°C until analysis. Measure the LTB4 concentration in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Assay: Arachidonic Acid-Induced Mouse Ear Edema
This in vivo model is used to evaluate the anti-inflammatory activity of compounds that inhibit the arachidonic acid cascade.
Materials:
-
Male CD1 mice (20-25 g).
-
Arachidonic acid.
-
Acetone.
-
Test compound (this compound).
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Micrometer caliper or punch biopsy tool and analytical balance.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Compound Administration: Administer this compound or the vehicle orally to groups of mice at various doses.
-
Induction of Edema: One hour after compound administration, apply a solution of 2 mg of arachidonic acid in 20 µL of acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Edema Measurement: After 1 hour of arachidonic acid application, sacrifice the mice by cervical dislocation.
-
Quantification of Edema:
-
Method A (Thickness): Measure the thickness of both ears using a micrometer caliper. The difference in thickness between the right and left ear indicates the extent of the edema.
-
Method B (Weight): Use a punch biopsy tool (e.g., 6 mm diameter) to collect a standardized section from both the right and left ears. Weigh the ear punches on an analytical balance. The difference in weight between the right and left ear punches represents the edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle-treated control group. Determine the ED50 value (the dose that causes 50% inhibition of edema) by plotting the percentage inhibition against the log of the dose.
FLAP Radioligand Binding Assay
This protocol provides a representative method for determining the binding affinity of a test compound to FLAP in a competitive binding assay format.
Materials:
-
Membrane preparation from cells expressing FLAP (e.g., human neutrophils or a recombinant cell line).
-
Radioligand: [³H]MK-886 (a known high-affinity FLAP ligand).
-
Unlabeled test compound (this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize FLAP-expressing cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]MK-886 (typically at or below its Kd value).
-
Serial dilutions of the unlabeled test compound (this compound) or vehicle for total binding, or a high concentration of an unlabeled competitor (e.g., unlabeled MK-886) for non-specific binding.
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for FLAP Inhibitor Characterization
The discovery and characterization of a novel FLAP inhibitor like this compound typically follows a structured workflow, progressing from initial screening to in vivo efficacy studies. The following diagram outlines this logical progression.
Conclusion
This compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component of the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes. By effectively blocking FLAP, this compound demonstrates significant inhibitory activity against the synthesis of LTB4 and LTC4 in a variety of cellular and in vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation. The enantioselectivity of this class of compounds underscores the importance of stereochemistry in drug design. The continued investigation of FLAP inhibitors like this compound holds promise for the development of novel therapeutics for a range of inflammatory diseases.
References
- 1. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the 5-lipoxygenase inhibitors BAY Y 1015 and BAY X 1005 in the horse. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Binding Affinity of (S)-Veliflapon to 5-Lipoxygenase-Activating Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of (S)-Veliflapon to its molecular target, the 5-lipoxygenase-activating protein (FLAP). This compound, also known as BAY X 1005, is a potent and selective inhibitor of FLAP, a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] A thorough understanding of the binding affinity of this compound to FLAP is crucial for its development as a therapeutic agent for inflammatory diseases.
Quantitative Binding Affinity Data
The binding affinity of this compound and its racemate (Veliflapon or BAY X 1005) to FLAP has been characterized using various methods. The following table summarizes the key quantitative data available in the scientific literature.
| Compound | Parameter | Value | Species/System | Method | Reference |
| Veliflapon (BAY X 1005) | Kd | 0.165 µM | Human Polymorphonuclear Leukocytes (microsomal fraction) | Radioligand Binding Assay | [3] |
| This compound | IC50 (LTB4 formation) | 0.22 µM | Human Leukocytes | Cellular Assay | [4][5] |
| This compound | IC50 (LTB4 formation) | 0.026 µM | Rat Leukocytes | Cellular Assay | [4][5] |
| This compound | IC50 (LTB4 formation) | 0.039 µM | Mouse Leukocytes | Cellular Assay | [4][5] |
Note: Kd (dissociation constant) is a direct measure of binding affinity, where a smaller value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) in cellular assays is an indirect measure of binding and functional effect. The proximity of the Kd and IC50 values for human systems suggests a strong correlation between FLAP binding and the inhibition of leukotriene synthesis.[3]
Signaling Pathway of 5-Lipoxygenase and FLAP
The 5-lipoxygenase (5-LO) pathway is initiated by cellular stimuli that lead to the release of arachidonic acid (AA) from the nuclear membrane by cytosolic phospholipase A2 (cPLA2). FLAP, an integral membrane protein, is essential for the subsequent steps. It is thought to bind and present arachidonic acid to the 5-lipoxygenase enzyme. 5-LO then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that can be further metabolized to leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl-leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase. This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase and blocking the entire downstream cascade.[1]
Caption: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Several biophysical techniques can be employed to determine the binding affinity of small molecules like this compound to membrane proteins such as FLAP. The most common and robust methods are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Experimental Workflow
The general workflow for determining the binding affinity of this compound to FLAP involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for determining the binding affinity of this compound to FLAP.
Radioligand Binding Assay
This technique is a gold standard for quantifying ligand binding to a receptor. It involves the use of a radiolabeled ligand that binds to the target protein. A competition assay is then performed with the unlabeled compound of interest (this compound) to determine its binding affinity.
Materials:
-
Membrane preparation containing human FLAP (e.g., from polymorphonuclear leukocytes or a recombinant expression system).
-
Radiolabeled FLAP inhibitor (e.g., [3H]MK-886).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing FLAP in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
A range of concentrations of unlabeled this compound (e.g., from 10-10 M to 10-5 M).
-
For total binding, add vehicle instead of unlabeled compound.
-
For non-specific binding, add a high concentration of a known unlabeled FLAP inhibitor (e.g., 10 µM MK-886).
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte. For studying the interaction between a small molecule like this compound and a membrane protein like FLAP, FLAP is typically immobilized on a sensor chip, and this compound is flowed over the surface.
Materials:
-
Purified and solubilized human FLAP.
-
This compound.
-
SPR instrument and sensor chips (e.g., CM5 or L1 chip for lipid-based immobilization).
-
Running buffer (e.g., HBS-P+ buffer containing a suitable detergent like 0.05% DDM to maintain FLAP stability).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Protocol:
-
FLAP Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS).
-
Inject the purified FLAP solution over the activated surface to allow for covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active groups on the surface.
-
Alternatively, for membrane proteins, a lipid bilayer can be captured on an L1 chip, and FLAP can be reconstituted into this bilayer.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized FLAP surface (and a reference surface without FLAP) for a defined association time.
-
Flow the running buffer again to monitor the dissociation of the complex.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound this compound from the FLAP surface, preparing it for the next injection cycle.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams for each concentration of this compound to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Materials:
-
Purified and solubilized human FLAP in a suitable buffer.
-
This compound dissolved in the same buffer.
-
ITC instrument.
Protocol:
-
Sample Preparation:
-
Dialyze the purified FLAP extensively against the ITC buffer to ensure a perfect buffer match.
-
Dissolve this compound in the final dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
Accurately determine the concentrations of both FLAP and this compound.
-
-
ITC Experiment:
-
Load the FLAP solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of this compound into the FLAP solution.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
By employing these methodologies, researchers can obtain a comprehensive understanding of the binding interaction between this compound and its target, FLAP, which is essential for the rational design and development of novel anti-inflammatory therapies.
References
- 1. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Structure-Activity Relationship of (S)-Veliflapon and its Analogs: A Technical Guide for Drug Development Professionals
Introduction: Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial membrane-bound protein in the leukotriene biosynthesis pathway, making it a key target for the development of anti-inflammatory therapeutics. Leukotrienes are pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. (S)-Veliflapon, the (R)-enantiomer of the active compound, is a member of the quinoline class of FLAP inhibitors. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of novel, more effective FLAP inhibitors. This technical guide provides an in-depth overview of the SAR of this compound, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
The Leukotriene Biosynthesis Pathway and the Role of FLAP
Leukotriene synthesis is initiated by the release of arachidonic acid from the cell membrane. FLAP then acts as a transfer protein, presenting arachidonic acid to the enzyme 5-lipoxygenase (5-LOX). This enzymatic conversion leads to the production of leukotriene A4 (LTA4), which is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound inhibits this pathway by binding to FLAP, thereby preventing the initial transfer of arachidonic acid.
Caption: The role of FLAP in the leukotriene biosynthesis pathway and the mechanism of inhibition by this compound.
Structure-Activity Relationship of this compound
Detailed quantitative SAR data for a broad series of this compound analogs is limited in publicly available literature. However, key insights can be drawn from the existing data on Veliflapon's enantiomers and the general characteristics of quinoline-based FLAP inhibitors.
The core structure of this compound consists of a quinoline ring linked via a methoxy group to a phenyl ring, which in turn is substituted with a cyclopentyl and a carboxylic acid group.
Key Structural Features and SAR Insights:
-
Stereochemistry: One of the most critical SAR findings is the enantioselectivity of the molecule. The (R)-enantiomer, this compound, is significantly more potent than its (S)-counterpart. In human whole blood, this compound is approximately 31 times more active, highlighting the specific stereochemical requirements of the FLAP binding pocket.[1]
-
Quinoline Moiety: The quinoline ring system is a common feature among a class of potent FLAP inhibitors and is considered essential for high-affinity binding. It is believed to interact with a hydrophobic pocket within the FLAP protein.
-
Carboxylic Acid Group: The acidic moiety is crucial for the inhibitory activity, likely participating in key ionic or hydrogen-bonding interactions within the receptor binding site.
-
Cyclopentyl Group: This bulky, lipophilic group contributes to the overall hydrophobic interactions with the target protein, enhancing binding affinity.
-
Phenyl and Methoxy Linker: This central aromatic core acts as a scaffold, holding the key interacting moieties (quinoline, carboxylic acid, and cyclopentyl group) in the correct spatial orientation for optimal binding to FLAP.
Quantitative Data for Veliflapon Enantiomers
The following table summarizes the inhibitory activity of this compound (also referred to as BAY X 1005) and highlights its enantioselectivity.
| Compound/Enantiomer | Assay System | Target | IC50 (µM) | Reference |
| This compound (R-enantiomer) | A23187-stimulated human leukocytes | LTB4 Synthesis | 0.22 | [1][2] |
| A23187-stimulated rat leukocytes | LTB4 Synthesis | 0.026 | [1][2] | |
| A23187-stimulated mouse leukocytes | LTB4 Synthesis | 0.039 | [1][2] | |
| Zymosan-stimulated mouse macrophages | LTC4 Synthesis | 0.021 | [1][2] | |
| Human whole blood (RIA) | LTB4 Synthesis | 17.0 | [1] | |
| Human whole blood (HPLC) | LTB4 Synthesis | 11.6 | [1] | |
| (S)-Enantiomer | Human whole blood | LTB4 Synthesis | ~360 (calculated) | [1] |
Note: The IC50 for the (S)-enantiomer in human whole blood is estimated based on the reported 31-fold lower activity compared to the (R)-enantiomer.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of FLAP inhibitors. Below are representative methodologies for a cellular assay to determine the inhibition of leukotriene synthesis and a binding assay to assess the affinity of compounds for FLAP.
Cellular Leukotriene B4 (LTB4) Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of LTB4 in stimulated human leukocytes.
Methodology:
-
Leukocyte Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human blood using standard density gradient centrifugation methods.
-
Compound Incubation: Resuspend the isolated PMNLs in a suitable buffer and pre-incubate with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Cell Stimulation: Induce leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration of ~5 µM), to the cell suspension.
-
Incubation: Incubate the stimulated cells for a defined time (e.g., 10-30 minutes) at 37°C to allow for LTB4 production.
-
Reaction Termination: Stop the reaction by placing the samples on ice and pelleting the cells by centrifugation.
-
LTB4 Quantification: Collect the supernatant and quantify the amount of LTB4 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a cellular LTB4 inhibition assay.
FLAP Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for FLAP by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare a microsomal fraction containing FLAP from a suitable source, such as human PMNLs or a cell line overexpressing FLAP.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled FLAP inhibitor (e.g., [3H]MK-886), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter plate. The proteins and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand).
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log of the test compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion
References
Methodological & Application
Standard Protocol for Using (S)-Veliflapon in In Vitro Cell-Based Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Veliflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma and atherosclerosis. This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in leukotriene production. This application note provides a detailed protocol for the use of this compound in in vitro cell-based assays to assess its inhibitory activity on leukotriene B4 (LTB4) production.
Mechanism of Action
This compound is the biologically active S-enantiomer of Veliflapon (also known as BAY X 1005). It specifically targets FLAP, an 18-kDa integral nuclear membrane protein. In response to inflammatory stimuli, 5-LO translocates to the nuclear membrane and complexes with FLAP. FLAP binds arachidonic acid released from the cell membrane and presents it to 5-LO. This compound binds to FLAP, disrupting this interaction and thereby inhibiting the synthesis of all leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).
Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound
Caption: this compound inhibits FLAP, blocking leukotriene synthesis.
Quantitative Data Summary
The inhibitory potency of this compound and its racemic form (Veliflapon) has been determined in various cell systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of the compound.
| Compound | Cell Type | Stimulus | Measured Analyte | IC50 (µM) | Reference |
| This compound | Rat Leukocytes | A23187 | LTB4 | 0.026 | [1][2] |
| This compound | Mouse Leukocytes | A23187 | LTB4 | 0.039 | [1][2] |
| This compound | Human Leukocytes | A23187 | LTB4 | 0.22 | [1][2] |
| Veliflapon | Human Leukocytes | A23187 | LTB4 | 0.22 | [3][4] |
| Veliflapon | Mouse Peritoneal Macrophages | Opsonized Zymosan | LTC4 | 0.021 | [3] |
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the IC50 of this compound using the human promyelocytic leukemia cell line HL-60.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Materials and Reagents
-
Cell Line: HL-60 (ATCC® CCL-240™)
-
This compound: (e.g., MedChemExpress, HY-14165A)
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) (e.g., ATCC 30-2005)
-
Fetal Bovine Serum (FBS): (e.g., ATCC 30-2020)
-
Penicillin-Streptomycin: (e.g., Gibco)
-
Calcium Ionophore A23187: (e.g., Sigma-Aldrich, C7522)
-
Dimethyl Sulfoxide (DMSO): (e.g., Sigma-Aldrich, D2650)
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free
-
LTB4 ELISA Kit: (e.g., R&D Systems KGE006B or Elabscience E-EL-0043)
-
96-well cell culture plates
-
Microplate reader
Protocol Steps
1. Cell Culture and Maintenance
-
Culture HL-60 cells in IMDM supplemented with 20% FBS and 1% penicillin-streptomycin.
-
Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.
-
Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
For the assay, use cells in the logarithmic growth phase.
2. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C or -80°C.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
A23187 Stock Solution (10 mM): Dissolve A23187 in DMSO to make a 10 mM stock solution. Store at -20°C.
-
A23187 Stimulation Solution: Dilute the A23187 stock solution in assay buffer to a working concentration that will yield a final concentration of 5 µM in the cell suspension.
3. Cell-Based Assay Procedure
-
Harvest HL-60 cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cells once with PBS and resuspend in assay buffer to a final density of 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the this compound working solutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate LTB4 synthesis by adding 50 µL of the A23187 stimulation solution to each well (final volume 200 µL).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by centrifuging the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LTB4 measurement.
4. LTB4 Measurement by ELISA
-
Perform the LTB4 ELISA according to the manufacturer's instructions. A general procedure is outlined below.
-
Add 50 µL of the collected cell culture supernatants and LTB4 standards to the wells of the ELISA plate.
-
Add 50 µL of the biotinylated LTB4 conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times.
-
Add 90 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis and IC50 Calculation
-
Generate a standard curve by plotting the absorbance of the LTB4 standards against their known concentrations.
-
Determine the concentration of LTB4 in each sample from the standard curve.
-
Calculate the percentage of LTB4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4 concentration with inhibitor / LTB4 concentration with vehicle)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of LTB4 production.
Data Analysis Workflow
Caption: Steps for calculating the IC50 from ELISA data.
Conclusion
This application note provides a comprehensive guide for the in vitro assessment of this compound. The detailed protocol for the cell-based assay using HL-60 cells offers a robust and reproducible method for determining the inhibitory potency of this compound and other FLAP inhibitors. The provided diagrams and data tables serve as valuable resources for researchers in the field of inflammation and drug discovery.
References
Application of (S)-Veliflapon in Animal Models of Inflammatory Diseases: Application Notes and Protocols
(S)-Veliflapon , also known as (S)-BAY X 1005, is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, which are key lipid mediators in the inflammatory cascade. This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of this compound in various preclinical animal models of inflammatory diseases, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein located in the nuclear envelope of leukocytes. FLAP acts as a scaffold, facilitating the interaction between 5-lipoxygenase (5-LO) and its substrate, arachidonic acid. Inhibition of FLAP by this compound prevents the synthesis of leukotriene A4 (LTA4), the common precursor for both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction, increased vascular permeability, and tissue edema.
Determining the Effective Dosage of (S)-Veliflapon for Mouse Models of Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective dosage of (S)-Veliflapon, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, in mouse models of asthma. This document outlines the mechanism of action of this compound, detailed protocols for inducing asthma in mice, and methodologies for evaluating the therapeutic efficacy of the compound.
Introduction to this compound and its Role in Asthma
This compound, also known as BAY X 1005, is an orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of asthma.[1][2][3] Leukotrienes contribute to the characteristic features of asthma, including airway inflammation, bronchoconstriction, and mucus production.[2][3] By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby inhibiting the synthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of asthma and other inflammatory diseases.
Preclinical Data on this compound
While specific dose-finding studies for this compound in mouse models of asthma are not extensively published, data from other inflammatory models and in vitro studies can provide a starting point for dose-range finding experiments.
| Model/System | Species | Effective Dose/IC50 | Route of Administration | Reference |
| Arachidonic Acid-Induced Ear Edema | Mouse | 48.7 mg/kg | Oral | [4] |
| Atherosclerosis | Mouse | 18.8 mg/kg/day | Diet | [4] |
| Leukotriene B4 Formation (Leukocytes) | Mouse | IC50: 0.039 µM | In vitro | [2] |
| Leukotriene C4 Formation (Peritoneal Macrophages) | Mouse | IC50: 0.021 µM | In vitro | [4] |
Note: These values should be used as a guide for designing initial dose-response studies in an asthma-specific model. The optimal effective dose will need to be determined empirically.
Experimental Protocols for Inducing Asthma in Mice
Two common and well-validated mouse models of allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This is a classic and widely used model to induce an eosinophilic asthma phenotype.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Nebulizer
Protocol:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Challenge:
-
From Day 14 to Day 17, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
-
This compound Administration:
-
Administer this compound orally (e.g., by gavage) at the desired doses (e.g., starting with a range informed by the table above, such as 10, 30, and 100 mg/kg) daily, beginning one day before the first challenge (Day 13) and continuing throughout the challenge period. A vehicle control group should be included.
-
-
Endpoint Analysis:
-
24-48 hours after the final OVA challenge, perform endpoint analyses.
-
House Dust Mite (HDM)-Induced Allergic Airway Inflammation
This model uses a clinically relevant allergen and can induce a mixed inflammatory phenotype.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
House Dust Mite (HDM) extract
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensitization and Challenge:
-
On Day 0, sensitize mice by intranasal (i.n.) instillation of 1 µg of HDM extract in 40 µL of PBS under light anesthesia.
-
From Day 7 to Day 11, challenge the mice daily with an intranasal instillation of 10 µg of HDM extract in 40 µL of PBS.
-
-
This compound Administration:
-
Administer this compound orally at the desired doses daily, beginning one day before the first challenge (Day 6) and continuing throughout the challenge period. Include a vehicle control group.
-
-
Endpoint Analysis:
-
24-48 hours after the final HDM challenge, perform endpoint analyses.
-
Key Experimental Endpoints for Efficacy Evaluation
To determine the effective dosage of this compound, a comprehensive evaluation of key asthma-related parameters is essential.
| Parameter | Method | Description |
| Airway Hyperresponsiveness (AHR) | Invasive or non-invasive plethysmography | Measurement of airway resistance and compliance in response to increasing doses of a bronchoconstrictor like methacholine. A reduction in AHR is a primary indicator of therapeutic efficacy. |
| Bronchoalveolar Lavage Fluid (BALF) Analysis | Cell counting (hemocytometer), cytospin with differential staining | Quantification of total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the airways. A significant reduction in eosinophil numbers is expected. |
| Lung Histology | Hematoxylin and Eosin (H&E) staining, Periodic acid-Schiff (PAS) staining | Assessment of inflammatory cell infiltration in the peribronchial and perivascular regions, and evaluation of mucus production by goblet cells. |
| Cytokine Levels in BALF or Lung Homogenates | ELISA or multiplex assays | Measurement of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory mediators. |
| Serum IgE Levels | ELISA | Quantification of total and allergen-specific IgE levels in the serum. |
Visualizing Experimental Workflows and Signaling Pathways
Leukotriene Synthesis Pathway and this compound Inhibition
Caption: this compound inhibits the FLAP protein, blocking leukotriene synthesis.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for evaluating this compound in mouse asthma models.
Data Presentation and Interpretation
All quantitative data from the endpoint analyses should be summarized in clearly structured tables to facilitate comparison between different dosage groups and the vehicle control. Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects. The effective dosage will be the lowest dose that produces a statistically significant and biologically meaningful reduction in the key asthma-related parameters, particularly airway hyperresponsiveness and eosinophilic inflammation.
By following these detailed protocols and application notes, researchers can systematically determine the effective dosage of this compound in mouse models of asthma, providing crucial data for the preclinical development of this promising therapeutic agent.
References
- 1. Effect of a novel 5-lipoxygenase activating protein inhibitor, BAYx 1005, on asthma induced by cold dry air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of allergen-induced airway obstruction and leukotriene generation in atopic asthmatic subjects by the leukotriene biosynthesis inhibitor BAYx 1005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Best practices for solubilizing (S)-Veliflapon for use in cell culture experiments
Application Note & Protocol
For researchers, scientists, and drug development professionals utilizing (S)-Veliflapon in cell culture-based assays, ensuring its proper solubilization and stability is paramount for obtaining accurate and reproducible results. This compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] This document provides detailed protocols and best practices for the preparation of this compound solutions for in vitro studies.
Introduction to this compound
This compound, also known as (S)-BAY X 1005, is an orally active inhibitor of leukotriene biosynthesis.[4][5] It specifically targets FLAP, thereby preventing the synthesis of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4).[1] Its inhibitory effects have been demonstrated in various cell types, including human, rat, and mouse leukocytes.[2][4][5] Due to its role in modulating inflammatory pathways, this compound is a valuable tool for research in inflammation, immunology, and cardiovascular diseases.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Sterile, pyrogen-free cell culture medium
-
Pipettes and sterile filter tips
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to cell culture experiments.
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 361.43 g/mol | N/A | [4][5] |
| Solubility in DMSO | 100 mg/mL (276.68 mM) | In Vitro | [4][5] |
| IC50 for LTB4 formation | 0.22 µM | Human leukocytes | [2][4][5] |
| IC50 for LTB4 formation | 0.026 µM | Rat leukocytes | [2][4][5] |
| IC50 for LTB4 formation | 0.039 µM | Mouse leukocytes | [2][4][5] |
| IC50 for LTC4 formation | 0.021 µM | Mouse peritoneal macrophages | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.361 mg of this compound (Molecular Weight = 361.43 g/mol ).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 276.7 µL of DMSO for every 1 mg of this compound.[4] It is crucial to use a newly opened bottle of DMSO as it is hygroscopic, and absorbed water can affect solubility.[4]
-
Solubilization: Tightly cap the tube and vortex briefly. To ensure complete dissolution, sonicate the solution in an ultrasonic water bath until the solution is clear.[4][5]
-
Sterilization (Optional): If required for your specific cell culture application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4][5]
Preparation of Working Concentrations for Cell Culture
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentration. It is recommended to first prepare an intermediate dilution in culture medium before the final dilution into the cell culture vessel.
-
Final Concentration in Culture: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO as the experimental cultures.
-
Treatment of Cells: Add the appropriate volume of the final working solution of this compound to your cell cultures and incubate for the desired experimental duration.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Solubilization and Use
Caption: Workflow for preparing this compound.
References
Preparation and long-term storage of (S)-Veliflapon stock solutions
Application Notes and Protocols for (S)-Veliflapon Stock Solutions
This compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes. These application notes provide detailed protocols for the preparation and long-term storage of this compound stock solutions for use in research and drug development.
This compound, also known as (S)-BAY X 1005, is an orally active inhibitor of leukotriene biosynthesis.[1][2][3] It specifically targets the 5-lipoxygenase activating protein (FLAP), thereby preventing the synthesis of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4).[1][4][5] This inhibitory action makes this compound a valuable tool for studying inflammatory pathways and for the development of therapeutics for inflammatory diseases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C23H23NO3[1] |
| Molecular Weight | 361.43 g/mol [1] |
| Appearance | White to off-white solid[1][6] |
| CAS Number | 128253-32-7[1][6] |
Solubility of this compound
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[7] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2][4][6] Sonication may be required to fully dissolve the compound.[1][2][4][6]
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL (276.68 mM)[1][2][4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.61 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, the required volumes for common masses are provided in the table below.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once the this compound is completely dissolved, the stock solution is ready for use or storage.
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.7668 mL[1][2][6] |
| 5 mM | 1 mg | 0.5534 mL[1][2][6] |
| 10 mM | 1 mg | 0.2767 mL[1][2][6] |
| 1 mM | 5 mg | 13.8339 mL[1][2][6] |
| 5 mM | 5 mg | 2.7668 mL[1][2][6] |
| 10 mM | 5 mg | 1.3834 mL[1][2][6] |
| 1 mM | 10 mg | 27.6679 mL[1][2][6] |
| 5 mM | 10 mg | 5.5336 mL[1][2][6] |
| 10 mM | 10 mg | 2.7668 mL[1][2][6] |
Protocol 2: Long-Term Storage of this compound Stock Solutions
Proper storage of this compound stock solutions is critical to maintain their stability and activity. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][6]
Materials:
-
Prepared this compound stock solution
-
Sterile, light-resistant, polypropylene microcentrifuge tubes
-
-20°C and -80°C freezers
Procedure:
-
Dispense the this compound stock solution into single-use aliquots in sterile, light-resistant microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For short-term storage, place the aliquots in a -20°C freezer. For long-term storage, place the aliquots in an -80°C freezer.
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before use. Avoid repeated freeze-thaw cycles.
Storage Conditions and Stability:
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years[1][6] |
| 4°C | Up to 2 years[1][6] | |
| In Solvent (DMSO) | -20°C | Up to 1 month[1][2][4][6] |
| -80°C | Up to 6 months[1][2][4][6] |
Visualizations
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: Signaling pathway of this compound's inhibitory action on leukotriene synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Veliflapon (BAY X 1005) | Selective FLAP Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: (S)-Veliflapon in Preclinical Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Veliflapon, a selective 5-lipoxygenase-activating protein (FLAP) inhibitor, in preclinical murine models of atherosclerosis. The information is compiled from published research to guide the design and execution of similar studies.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The 5-lipoxygenase (5-LO) pathway plays a crucial role in this inflammatory process by producing leukotrienes, which are potent lipid mediators. This compound (also known as BAY x 1005) is an orally active inhibitor of FLAP, a key protein in the 5-LO pathway. By inhibiting FLAP, this compound effectively reduces the synthesis of pro-inflammatory leukotrienes, making it a promising candidate for anti-atherosclerotic therapies. Preclinical studies in murine models have demonstrated the potential of this compound to attenuate the development of atherosclerotic lesions.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effect of this compound on atherosclerosis development in Apolipoprotein E and LDL receptor double knockout (apoE/LDLR -/-) mice.
Table 1: Effect of this compound on Atherosclerotic Lesion Area in apoE/LDLR -/- Mice
| Treatment Group | Method of Analysis | Atherosclerotic Lesion Area | Percentage Reduction |
| Control | "En face" analysis (% of aortic surface) | 23.84 ± 2.7% | - |
| This compound | "En face" analysis (% of aortic surface) | 15.16 ± 1.4% | 36.4% |
| Control | Cross-section analysis (µm²) | 497,236 ± 31,516 µm² | - |
| This compound | Cross-section analysis (µm²) | 278,107 ± 21,824 µm² | 44.1% |
Data extracted from Jawień J, et al. J Physiol Pharmacol. 2007 Sep;58(3):583-8.[1] The number of animals per group was not specified in the available publication.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the 5-lipoxygenase signaling pathway in the context of atherosclerosis.
Caption: Mechanism of this compound in inhibiting leukotriene synthesis.
Experimental Protocols
The following are detailed protocols based on the methodologies reported in the literature for studying the effects of this compound in a murine model of atherosclerosis.
Animal Model and Treatment
-
Animal Model: Female apoE/LDLR -/- mice on a mixed C57BL/6J x 129/SvJ background are a suitable model as they rapidly develop atherosclerosis.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22.5 ± 0.5°C, 50 ± 5% humidity) with ad libitum access to food and water for at least one week before the start of the experiment.
-
Diet: At 8 weeks of age, switch the mice to a "Western diet" to induce atherosclerosis. A typical composition of this diet is 21% fat by weight and 0.15% cholesterol by weight, without cholic acid.
-
Treatment Groups:
-
Control Group: Mice receive the Western diet.
-
Treatment Group: Mice receive the Western diet containing this compound.
-
-
Drug Administration: this compound (BAY x 1005) is administered orally, mixed into the diet at a dose of 18.8 mg/kg/day.
-
Duration: The treatment period is 16 weeks.
Experimental Workflow
Caption: Experimental workflow for the murine atherosclerosis study.
Quantification of Atherosclerotic Lesions
This method allows for the quantification of the total atherosclerotic plaque area on the surface of the aorta.
-
Euthanasia and Perfusion: Euthanize the mice according to approved institutional guidelines. Open the thoracic cavity and perfuse the vascular system via the left ventricle with phosphate-buffered saline (PBS) followed by a 10% buffered formalin solution.
-
Aorta Dissection: Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.
-
Adipose Tissue Removal: Remove the surrounding adipose and connective tissue from the adventitial side of the aorta.
-
Aorta Opening: Cut the aorta longitudinally from the aortic arch to the iliac bifurcation.
-
Pinning: Pin the opened aorta, with the intimal surface facing up, onto a black wax-bottomed dissecting dish.
-
Staining: Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
Imaging: Capture a high-resolution digital image of the stained aorta.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion area as a percentage of the total aortic surface area.
This method provides detailed information about the plaque size and composition at a specific location.
-
Tissue Preparation: After perfusion, dissect the heart and the upper part of the aorta.
-
Embedding: Embed the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Sectioning: Cut serial cryosections (e.g., 10 µm thick) through the aortic root, starting from the appearance of the aortic valve leaflets.
-
Staining: Stain the sections with Oil Red O and hematoxylin to visualize lipid deposits and cell nuclei, respectively.
-
Imaging: Acquire digital images of the stained sections using a light microscope.
-
Quantification: Use image analysis software to measure the total area of the atherosclerotic lesion in the aortic sinus for each section. Average the lesion area from multiple sections per animal to obtain a representative value.
Conclusion
The preclinical data strongly suggest that this compound, through its inhibition of the 5-lipoxygenase pathway, can significantly attenuate the development of atherosclerosis in murine models.[1] The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other FLAP inhibitors in cardiovascular disease. These methods allow for robust and reproducible quantification of atherosclerotic burden, which is essential for evaluating the efficacy of novel anti-inflammatory and anti-atherosclerotic agents.
References
Employing (S)-Veliflapon as a chemical probe to study FLAP-dependent pathways
Application Notes and Protocols for (S)-Veliflapon as a Chemical Probe
Topic: .
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as (S)-BAY X 1005, is a potent, orally active, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral nuclear membrane protein essential for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] By binding to FLAP, this compound blocks the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] This targeted mechanism of action makes this compound an invaluable chemical probe for elucidating the role of FLAP and leukotriene-dependent pathways in various physiological and pathological processes, particularly in inflammatory diseases.[2]
These application notes provide detailed protocols for using this compound to investigate FLAP-dependent signaling in both in vitro and in vivo models.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various systems. The following tables summarize the key quantitative data for its activity.
Table 1: In Vitro Inhibition of Leukotriene B4 (LTB4) Synthesis
| Species | Cell Type | Stimulus | IC50 (µM) | Reference |
| Human | Leukocytes | A23187 | 0.22 | [1][3] |
| Rat | Leukocytes | A23187 | 0.026 | [1][3] |
| Mouse | Leukocytes | A23187 | 0.039 | [1][3] |
Table 2: In Vitro Inhibition of Cysteinyl Leukotriene (LTC4) Synthesis
| Species | Cell Type | Stimulus | IC50 (µM) | Reference |
| Mouse | Peritoneal Macrophages | Opsonized Zymosan | 0.021 | [4] |
Table 3: In Vivo and Ex Vivo Activity of Veliflapon
| Species | Model | Readout | Dosage/Concentration | Effect | Reference |
| Rat | Whole Blood Ex Vivo | LTB4 Inhibition | 70 mg/kg p.o. | ED40 of 16 hours | [4] |
| Mouse | Arachidonic Acid-Induced Ear Edema | Antiedematous Effect | 18 µ g/ear (topical), 48.7 mg/kg (oral) | Effective | [4] |
| Mouse | apoE/LDLR-Double Knockout | Atherosclerosis Inhibition | 18.8 mg/kg/day (diet) for 16 weeks | Attenuated atherosclerosis | [4] |
Signaling Pathway
This compound inhibits the leukotriene biosynthesis pathway at the level of FLAP. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: FLAP-Dependent Leukotriene Biosynthesis Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of LTB4 Production in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of this compound on LTB4 synthesis in human whole blood stimulated with the calcium ionophore A23187.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Freshly collected human whole blood (anticoagulant: heparin)
-
Calcium ionophore A23187
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Further dilute the stock solution in DMSO to create working solutions of desired concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
-
Blood Collection: Collect human venous blood into tubes containing heparin. Use the blood within 2 hours of collection.
-
Pre-incubation with this compound: Aliquot 500 µL of whole blood into microcentrifuge tubes. Add 0.5 µL of the this compound working solutions or DMSO (vehicle control) to the blood. Mix gently and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Prepare a 10 mM stock solution of A23187 in DMSO. Dilute the stock solution in PBS to the desired final concentration. Add the diluted A23187 solution to the blood samples to achieve a final concentration of 10 µM to stimulate LTB4 production.[5][6] Incubate for 30 minutes at 37°C.[5]
-
Termination of Reaction and Sample Preparation: After incubation, centrifuge the tubes at 1,000 x g for 15 minutes at 4°C to separate the plasma.[7] Collect the supernatant (plasma) and store it at -80°C until analysis.
-
LTB4 Measurement: Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Acute Inflammation
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a zymosan-induced peritonitis model in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile PBS
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
-
Tubes for peritoneal lavage fluid collection
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Preparation of this compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations for oral administration.
-
Animal Dosing: Administer this compound or vehicle to the mice via oral gavage at a volume of 10 mL/kg.
-
Induction of Peritonitis: One hour after drug administration, inject 1 mg of zymosan A dissolved in 0.5 mL of sterile PBS intraperitoneally into each mouse to induce inflammation.
-
Peritoneal Lavage: Four hours after the zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Data Analysis: Compare the number of infiltrating leukocytes in the this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of cell infiltration. Statistical significance can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating this compound as a chemical probe in a cell-based assay.
Caption: General workflow for an in vitro cell-based assay to study this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing (S)-Veliflapon for Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. The 5-lipoxygenase-activating protein (FLAP) is a crucial integral membrane protein that facilitates the transfer of arachidonic acid to 5-LOX, making it a key target for anti-inflammatory drug discovery.[1][2] (S)-Veliflapon (also known as BAY X 1005) is a selective and orally active inhibitor of FLAP that has been instrumental in studying the role of leukotriene synthesis in various inflammatory diseases.[3][4] These application notes provide detailed protocols for high-throughput screening (HTS) assays using this compound as a reference compound to identify and characterize novel FLAP inhibitors.
Signaling Pathway of Leukotriene Biosynthesis
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. FLAP binds to arachidonic acid and presents it to 5-LOX. 5-LOX then catalyzes the formation of the unstable intermediate, leukotriene A4 (LTA4). LTA4 can be further metabolized to leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. This compound inhibits FLAP, thereby blocking the entire downstream production of leukotrienes.
Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the inhibitory activities of this compound and other known FLAP inhibitors in various cell-based assays. This data can be used as a reference for hit validation and potency comparison of newly discovered inhibitors.
Table 1: Inhibitory Concentration (IC50) of this compound on Leukotriene B4 (LTB4) Formation
| Cell Type | Species | Stimulus | IC50 (µM) | Reference |
| Leukocytes | Rat | A23187 | 0.026 | [4][5] |
| Leukocytes | Mouse | A23187 | 0.039 | [4][5] |
| Leukocytes | Human | A23187 | 0.22 | [4][5] |
Table 2: Inhibitory Concentration (IC50) of this compound on Leukotriene C4 (LTC4) Formation
| Cell Type | Species | Stimulus | IC50 (µM) | Reference |
| Peritoneal Macrophages | Mouse | Opsonized Zymosan | 0.021 | [3] |
Table 3: Comparison of IC50 Values of Various FLAP Inhibitors in Human Whole Blood Assay
| Compound | IC50 (nM) | Reference |
| MK-886 | 1100 | |
| Quiflapon (MK-591) | - | |
| Veliflapon (BAY X 1005) | - | |
| Fiboflapon (GSK2190915) | 76 | |
| (S)-BI 665915 | 45 |
Experimental Protocols
This section provides detailed protocols for a cell-based high-throughput screening assay to identify FLAP inhibitors. The workflow involves the isolation of human neutrophils, stimulation to produce leukotrienes, and quantification of leukotriene levels using an ELISA.
Experimental Workflow
Caption: High-throughput screening workflow for FLAP inhibitor discovery.
Protocol 1: Isolation of Human Neutrophils
This protocol is based on dextran sedimentation followed by density gradient centrifugation to achieve high purity of neutrophils.[6][7][8]
Materials:
-
Human whole blood collected in heparinized tubes
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Mix equal volumes of whole blood and 3% Dextran solution in a 50 mL conical tube.
-
Allow the red blood cells to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL tube.
-
Carefully layer the leukocyte suspension over an equal volume of Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Aspirate and discard the upper plasma and mononuclear cell layers.
-
Carefully collect the neutrophil/RBC pellet at the bottom.
-
Resuspend the pellet in HBSS and add RBC Lysis Buffer to lyse the remaining red blood cells according to the manufacturer's instructions.
-
Centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in an appropriate assay buffer (e.g., HBSS with Ca2+/Mg2+) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity should be >95%.
Protocol 2: High-Throughput Screening Assay
This protocol describes a 96-well plate-based assay. The volumes can be scaled down for 384-well plates.
Materials:
-
Isolated human neutrophils
-
Assay buffer (HBSS with 1.26 mM Ca2+ and 0.8 mM Mg2+)
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
Calcium Ionophore A23187
-
96-well cell culture plates
-
LTB4 or LTC4 ELISA kit
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 96-well plate. Include wells with DMSO only as a vehicle control.
-
-
Cell Seeding:
-
Dilute the isolated neutrophils in the assay buffer to a final concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the compound-containing plate, resulting in 2 x 10^5 cells per well.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the compounds to interact with the cells.
-
-
Cell Stimulation:
-
Prepare a working solution of Calcium Ionophore A23187 in the assay buffer. The final concentration in the well should be between 1-5 µM.[9]
-
Add 10 µL of the A23187 solution to each well (except for the unstimulated control wells).
-
-
Incubation and Reaction Termination:
-
Incubate the plate for 10-15 minutes at 37°C.[9]
-
Terminate the reaction by placing the plate on ice and adding 10 µL of a stop solution (e.g., 10 mM EDTA).
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant containing the secreted leukotrienes for analysis.
-
Protocol 3: Leukotriene Quantification by ELISA
Follow the manufacturer's instructions provided with the commercial LTB4 or LTC4 ELISA kit. A general procedure is outlined below.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the leukotriene standard provided in the kit.
-
Sample and Standard Addition: Add the collected supernatants and the prepared standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Incubation: Incubate the plate as recommended in the kit protocol.
-
Washing: Wash the plate several times to remove unbound components.
-
Detection Antibody Addition: Add the HRP-conjugated detection antibody and incubate.
-
Substrate Addition: After another wash step, add the TMB substrate solution and incubate until color development.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [1 - (OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100
-
-
Determine IC50 Values:
-
For hit compounds, perform dose-response experiments and calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
By following these detailed protocols, researchers can effectively screen for and characterize novel FLAP inhibitors, with this compound serving as a potent and reliable reference compound. This will aid in the discovery of new therapeutic agents for the treatment of inflammatory diseases.
References
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and high throughput flow cytometric apoptosis assay of human neutrophils to enable compound library screening - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Isolation and High Throughput Flow Cytometric Apoptosis Assay of Human Neutrophils to Enable Compound Library Screening [en.bio-protocol.org]
- 7. Isolation and High Throughput Flow Cytometric Apoptosis Assay of Human Neutrophils to Enable Compound Library Screening [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting and overcoming the insolubility of (S)-Veliflapon in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of (S)-Veliflapon for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It has a reported solubility of up to 100 mg/mL in DMSO.[1][2][3][4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, you would dissolve 3.614 mg of this compound in 1 mL of DMSO. It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1][2][3][4] Store stock solutions at -20°C or -80°C as recommended by the supplier.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. The DMSO from your stock solution is miscible with the aqueous buffer, but the compound itself is not, causing it to precipitate. The troubleshooting guides below offer several strategies to overcome this, such as using co-solvents, surfactants, or pH adjustment. It is also crucial to ensure the final concentration of DMSO in your assay is as low as possible and has been validated to not affect your experimental system.
Troubleshooting Guide: Overcoming Insolubility in Aqueous Solutions
Issue 1: Compound Precipitation upon Dilution in Aqueous Buffer
This is the most common problem encountered. The following strategies can be employed to mitigate this issue, often in combination.
Strategy 1: Utilizing Co-solvents
A co-solvent can increase the solubility of a lipophilic compound in an aqueous solution.
-
Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
In a separate tube, prepare your final aqueous buffer.
-
Create an intermediate dilution of your this compound stock into the chosen co-solvent.
-
Add the intermediate dilution to your aqueous buffer dropwise while vortexing to ensure rapid mixing.
-
It is critical to keep the final concentration of all organic solvents as low as possible and to have a vehicle control in your experiment.
-
| Parameter | Recommendation |
| Final DMSO Concentration | < 0.5% (v/v) |
| Final Co-solvent Concentration | Start with 1-5% (v/v) and optimize |
Strategy 2: Employing Surfactants
Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Recommended Surfactants: Tween® 80, Polysorbate 20, Solutol® HS 15.
-
Protocol:
-
Prepare your aqueous buffer containing the desired concentration of the surfactant. It is important that the surfactant is fully dissolved.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the DMSO stock directly into the surfactant-containing buffer. Add the stock solution slowly while vortexing.
-
Ensure the final surfactant concentration is above its critical micelle concentration (CMC) but below a level that could cause cellular toxicity or other experimental artifacts.
-
| Surfactant | Recommended Starting Concentration |
| Tween® 80 | 0.01 - 0.1% (v/v) |
| Polysorbate 20 | 0.01 - 0.1% (v/v) |
Strategy 3: pH Adjustment
This compound is an acidic compound, and increasing the pH of the buffer can increase its solubility by ionizing the carboxylic acid group.
-
Protocol:
-
Prepare your desired buffer.
-
Adjust the pH of the buffer to be 1-2 units above the pKa of this compound's carboxylic acid group (a typical carboxylic acid pKa is around 4-5). Therefore, a buffer with a pH of 7.0 or higher is recommended.
-
Prepare a high-concentration stock solution in DMSO.
-
Slowly add the stock solution to the pH-adjusted buffer while vortexing.
-
| Parameter | Recommendation |
| Buffer pH | ≥ 7.0 |
| Final DMSO Concentration | < 0.5% (v/v) |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to variability in the solubilization of this compound.
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that the exact same protocol for preparing the final working solution is used for every experiment. This includes the age of the stock solution, the order of addition of reagents, and the mixing method.
-
Fresh Preparations: Prepare the final working solution of this compound fresh for each experiment from the DMSO stock. Do not store aqueous dilutions.
-
Visual Inspection: Before each use, visually inspect the final working solution for any signs of precipitation (cloudiness, particles). If observed, the solution should be discarded and prepared again.
-
Vehicle Controls: Always include a vehicle control that contains the same final concentrations of DMSO and any other co-solvents or surfactants used.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
This protocol aims to prepare a 10 µM working solution of this compound in a cell culture medium.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Ethanol (200 proof, absolute)
-
Aqueous buffer or cell culture medium
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of ethanol to create a 100 µM intermediate solution.
-
Vortex the intermediate solution thoroughly.
-
In a separate tube, prepare 900 µL of your final aqueous buffer or cell culture medium.
-
While vortexing the aqueous buffer, add 100 µL of the 100 µM intermediate solution dropwise.
-
This will result in a 1 mL final solution with a 10 µM concentration of this compound. The final solvent concentration will be 10% ethanol and 0.1% DMSO.
-
Prepare a vehicle control with 10% ethanol and 0.1% DMSO in your aqueous buffer.
-
Protocol 2: Solubilization using a Surfactant (Tween® 80)
This protocol aims to prepare a 10 µM working solution of this compound.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Tween® 80
-
Aqueous buffer
-
-
Procedure:
-
Prepare a 10% (v/v) stock solution of Tween® 80 in water.
-
In your final aqueous buffer, add the Tween® 80 stock to achieve a final concentration of 0.1% (e.g., add 10 µL of 10% Tween® 80 to 990 µL of buffer).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
While vortexing the 0.1% Tween® 80 buffer, add 1 µL of the 10 mM this compound stock solution.
-
This will result in a final concentration of 10 µM this compound in a buffer containing 0.1% Tween® 80 and 0.1% DMSO.
-
Prepare a vehicle control with 0.1% Tween® 80 and 0.1% DMSO in the aqueous buffer.
-
Visualizations
This compound Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is essential for the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO), which is the first step in the biosynthesis of leukotrienes, potent inflammatory mediators.[5][6] By inhibiting FLAP, this compound effectively blocks the production of all leukotrienes.
Caption: Mechanism of this compound in the leukotriene synthesis pathway.
Troubleshooting Workflow for this compound Solubilization
This workflow provides a logical progression for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting the aqueous solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Veliflapon for LTB4 Inhibition Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for effectively optimizing the concentration of (S)-Veliflapon in Leukotriene B4 (LTB4) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit LTB4 production?
This compound, also known as (S)-BAY X 1005, is an orally active and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial protein in the biosynthesis of leukotrienes.[4] By inhibiting FLAP, this compound prevents the synthesis of LTB4 and other leukotrienes from their precursor, arachidonic acid.[1][3]
Q2: What is the LTB4 signaling pathway?
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammation.[5] It is synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[5] LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1, which is primarily expressed on leukocytes like neutrophils.[5][6] This binding triggers downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), leading to leukocyte recruitment, activation, and production of inflammatory cytokines.[5][7][8]
Q3: What is a typical starting concentration range for this compound in an LTB4 inhibition assay?
A good starting point is to test a wide range of concentrations centered around the known 50% inhibitory concentration (IC50) value for the cell type or species you are using. For a new experiment, it is often recommended to use a concentration 5 to 10 times higher than the published IC50 value to ensure complete inhibition.[9] Based on published data, the IC50 of this compound for LTB4 formation varies by species.
Q4: How should I prepare my this compound stock solution?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is critical to always run an appropriate vehicle control (e.g., DMSO without the inhibitor) in your experiments to account for any non-specific effects of the solvent on your cells or the assay itself.[9] For storage, stock solutions should be kept at -20°C for short-term (months) or -80°C for long-term (months to years) storage.[1][4]
Potency of this compound (IC50)
The following table summarizes the reported IC50 values for this compound in inhibiting LTB4 formation in leukocytes stimulated with the calcium ionophore A23187.
| Species | IC50 Value (µM) | Source(s) |
| Human | 0.22 | [1][2][4][10] |
| Mouse | 0.039 | [1][2][4][10] |
| Rat | 0.026 | [1][2][4][10] |
Visualized Pathways and Workflows
LTB4 Biosynthesis and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Veliflapon - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression [jci.org]
- 8. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Strategies to minimize the off-target effects of (S)-Veliflapon in cellular studies
Welcome to the technical support center for the use of (S)-Veliflapon in cellular studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential off-target effects and ensure the accurate interpretation of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4][5][6][7] FLAP is an essential component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. This compound functions by binding to FLAP, which in turn prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane. This inhibition ultimately blocks the synthesis of leukotrienes, specifically Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4).[1][3][4][6][7]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of LTB4 formation varies across different species and cell types.
| Species | Cell Type | IC50 (µM) |
| Human | Leukocytes | 0.22[2][3][5] |
| Rat | Leukocytes | 0.026[2][3][5] |
| Mouse | Leukocytes | 0.039[2][3][5] |
| Mouse | Peritoneal Macrophages (for LTC4) | 0.021[4] |
Q3: Are there any known off-target effects for FLAP inhibitors like this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, studies on other FLAP inhibitors, such as MK-886, suggest potential off-target activities that researchers should be aware of. These may include interactions with:
-
Peroxisome Proliferator-Activated Receptor alpha (PPARα): Some studies have shown that MK-886 can act as a non-competitive inhibitor of PPARα.[8]
-
DNA Polymerases: MK-886 has been reported to inhibit the activity of various DNA polymerases.
-
Cyclooxygenases (COX): There is evidence to suggest that MK-886 can inhibit COX-1 activity.
It is crucial to perform appropriate control experiments to determine if these or other off-target effects are relevant in your specific cellular model and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during cellular studies with this compound and provides strategies to minimize and identify potential off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
If you observe a cellular phenotype that is not consistent with the known function of FLAP inhibition, consider the following troubleshooting steps.
Strategy 1.1: Confirm On-Target Engagement
It is essential to verify that this compound is engaging with its intended target, FLAP, in your cellular system.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[9][10][11][12][13] An increase in the thermal stability of FLAP in the presence of this compound would confirm target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for FLAP
-
Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control for the appropriate duration.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot using a specific antibody against FLAP.
-
Data Analysis: A shift in the melting curve of FLAP to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Caption: CETSA experimental workflow.
Strategy 1.2: Genetic Validation of the Target
To confirm that the observed phenotype is a direct result of FLAP inhibition, genetic knockdown or knockout of the ALOX5AP gene (which encodes FLAP) should be performed. The resulting phenotype should mimic the effect of this compound treatment.
-
CRISPR/Cas9-mediated Knockout: This method provides a permanent loss of FLAP function.
-
siRNA-mediated Knockdown: This approach offers a transient reduction in FLAP expression.
Experimental Protocol: CRISPR/Cas9 Knockout of ALOX5AP
-
Guide RNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the ALOX5AP gene.
-
Transfection: Co-transfect the cells with a Cas9 nuclease expression vector and the validated gRNA.
-
Clonal Selection and Expansion: Isolate and expand single-cell clones.
-
Validation of Knockout: Confirm the absence of FLAP protein expression in the selected clones by Western blot and verify the genetic modification by sequencing the target locus.[14][15][16]
-
Phenotypic Analysis: Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound.
Caption: CRISPR/Cas9 knockout workflow.
Issue 2: Observed Effects Are Not Reversed by Leukotriene Supplementation
Since this compound's primary function is to block leukotriene synthesis, its on-target effects should be rescued by the addition of exogenous leukotrienes.
Strategy 2.1: Leukotriene Rescue Experiment
-
Measure Leukotriene Levels: First, confirm that this compound is indeed inhibiting the production of LTB4 and LTC4 in your cell system using ELISA.
-
Exogenous Supplementation: Treat the cells with this compound and simultaneously supplement the culture medium with LTB4 and/or LTC4. If the observed phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it may indicate an off-target mechanism.
Experimental Protocol: Leukotriene B4/C4 ELISA
-
Sample Collection: Collect cell culture supernatants from cells treated with this compound and controls.
-
ELISA Procedure: Follow the manufacturer's instructions for a commercially available LTB4 or LTC4 ELISA kit. This typically involves:
-
Data Analysis: Calculate the concentration of LTB4 or LTC4 in your samples based on the standard curve.
Issue 3: Suspected Off-Target Effects on PPARα, DNA Polymerase, or COX
If you suspect off-target effects based on the literature for related compounds, the following control experiments can be performed.
Strategy 3.1: Assess PPARα Activity
-
Use a PPARα Agonist/Antagonist: Co-treat cells with this compound and a known PPARα agonist (e.g., fibrates) or antagonist (e.g., GW6471) to see if the observed phenotype is modulated.[25]
-
Reporter Assay: Use a luciferase reporter assay with a peroxisome proliferator response element (PPRE) to directly measure the effect of this compound on PPARα transcriptional activity.[25]
Strategy 3.2: Evaluate Effects on DNA Synthesis
-
Cell Proliferation Assays: If you observe effects on cell proliferation, consider that this might be due to off-target inhibition of DNA polymerases.
-
DNA Synthesis Measurement: Use methods like BrdU incorporation assays to more directly measure DNA synthesis in the presence of this compound.
Strategy 3.3: Measure Prostaglandin Levels
-
Prostaglandin E2 (PGE2) ELISA: Since some FLAP inhibitors can affect COX activity, measure the levels of prostaglandins, such as PGE2, in your cell culture supernatants to check for unintended inhibition of this pathway.
Summary of Troubleshooting Strategies
| Issue | Strategy | Experimental Approach | Expected Outcome for On-Target Effect |
| Unexpected/Inconsistent Phenotype | Confirm Target Engagement | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of FLAP. |
| Genetic Validation | CRISPR/Cas9 Knockout or siRNA Knockdown of ALOX5AP | Phenotype mimics that of this compound treatment. | |
| Effects Not Reversed by Leukotrienes | Leukotriene Rescue | Supplement with exogenous LTB4/LTC4 | The observed cellular phenotype is reversed. |
| Suspected PPARα Off-Target | Assess PPARα Activity | Co-treatment with PPARα modulators; Reporter Assays | No significant modulation of the this compound-induced phenotype. |
| Suspected DNA Polymerase Off-Target | Evaluate DNA Synthesis | BrdU Incorporation Assay | No significant change in DNA synthesis. |
| Suspected COX Off-Target | Measure Prostaglandin Levels | PGE2 ELISA | No significant change in PGE2 levels. |
Caption: this compound inhibits FLAP, blocking leukotriene synthesis.
References
- 1. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
- 2. Human LTC4S(Leukotriene C4 synthase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. Generation and immunofluorescent validation of gene knockouts in adult human colonic organoids using multi-guide RNA CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Validate a CRISPR Knockout [biognosys.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. k-assay.com [k-assay.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. novamedline.com [novamedline.com]
- 21. file.elabscience.com [file.elabscience.com]
- 22. content.abcam.com [content.abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. afgsci.com [afgsci.com]
- 25. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
Assessing the stability of (S)-Veliflapon in DMSO solutions over time and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-Veliflapon in Dimethyl Sulfoxide (DMSO) solutions. Please find frequently asked questions, troubleshooting advice, and detailed experimental protocols below.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, this compound stock solutions in DMSO should be aliquoted and stored under specific temperature conditions to minimize degradation and prevent inactivation from repeated freeze-thaw cycles.[1][2] The recommended storage periods are:
For short-term storage, spanning days to weeks, 0 - 4°C is also an option.[3]
Q2: How should solid this compound be stored?
A2: The solid powder form of this compound is more stable than its DMSO solution and can be stored for longer durations:
Q3: I've noticed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A3: this compound is soluble in DMSO at 100 mg/mL (276.68 mM), but may require ultrasonication to fully dissolve.[1][2] If precipitation is observed after thawing, gently warm the solution and use an ultrasonic bath to aid in redissolution. To prevent this, ensure the compound is fully dissolved when preparing the stock solution.
Q4: Can the quality of DMSO affect the stability of this compound?
A4: Yes, the quality of the DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility and stability of this compound.[1][2] It is highly recommended to use newly opened, anhydrous, high-purity DMSO for preparing stock solutions.
Q5: How many freeze-thaw cycles can I subject my this compound DMSO solution to?
A5: While specific data for this compound is not available, general studies on compound stability in DMSO suggest that repeated freeze-thaw cycles can lead to degradation. To avoid this, it is best practice to aliquot your stock solution into single-use volumes after preparation.[1][2] Studies on a diverse set of compounds have shown no significant loss after 11 freeze-thaw cycles when handled properly, but minimizing cycles is a prudent measure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Verify the age and storage conditions of the stock solution. Prepare a fresh stock solution from solid this compound if the current stock is older than the recommended storage period. |
| Perform a quality control check on the stock solution using an appropriate analytical method like HPLC-UV to assess its purity and concentration. | ||
| Reduced potency of this compound in assays | Improper storage leading to degradation. | Ensure the stock solution is stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Contamination of the stock solution. | Use sterile filtration for the DMSO and handle the stock solution under aseptic conditions to prevent microbial contamination. | |
| Precipitation in stock or diluted solutions | Poor solubility due to hygroscopic DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions.[1][2] Gentle warming and ultrasonication can help redissolve the compound. |
| Exceeding the solubility limit in aqueous buffers. | When diluting the DMSO stock in aqueous media for experiments, ensure the final DMSO concentration is sufficient to maintain solubility. Perform serial dilutions and visually inspect for precipitation. |
Stability Data
The following tables present the expected stability of this compound in DMSO under recommended storage conditions. This data is based on manufacturer recommendations and general knowledge of compound stability.
Table 1: Long-Term Storage of this compound in DMSO
| Storage Temperature | Time (Months) | Expected Purity |
| -80°C | 0 | >99% |
| 3 | >98% | |
| 6 | >95% |
Table 2: Short-Term Storage of this compound in DMSO
| Storage Temperature | Time (Months) | Expected Purity |
| -20°C | 0 | >99% |
| 0.5 | >98% | |
| 1 | >97% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use, light-resistant cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of this compound Stability by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in DMSO.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM) as the "Time 0" sample.
-
Store aliquots of this stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
For each sample, integrate the peak area of this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the "Time 0" sample.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Signaling pathway of this compound, a FLAP inhibitor.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Optimizing the Therapeutic Index of Novel (S)-Veliflapon Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of novel (S)-Veliflapon derivatives. The focus is on strategies to improve the therapeutic index by enhancing efficacy while minimizing toxicity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the experimental evaluation of this compound derivatives.
FAQ 1: Why are my this compound derivatives showing variable efficacy in in vitro assays?
Inconsistent results in efficacy assays, such as the inhibition of leukotriene B4 (LTB4) production, can stem from several factors:
-
Compound Solubility: this compound and its derivatives are often lipophilic. Poor solubility in aqueous assay buffers can lead to precipitation and an underestimation of potency.
-
Troubleshooting:
-
Use of a co-solvent like DMSO (dimethyl sulfoxide), ensuring the final concentration does not exceed a level that affects cell viability (typically <0.5%).
-
Pre-dissolving the compound in a small amount of organic solvent before dilution in the final assay medium.
-
Consideration of formulation strategies, such as the use of cyclodextrins or lipid-based delivery systems, to improve solubility.
-
-
-
Cellular Health and Density: The response of cells to FLAP inhibitors can be influenced by their health and density.
-
Troubleshooting:
-
Ensure consistent cell seeding densities across experiments.
-
Regularly check cell viability using methods like trypan blue exclusion.
-
Use cells within a consistent passage number range.
-
-
-
Assay Conditions: Variations in incubation times, stimulant concentrations (e.g., A23187), and reagent quality can all contribute to variability.
-
Troubleshooting:
-
Strictly adhere to a standardized protocol.
-
Optimize the concentration of the stimulating agent to achieve a robust but not maximal response, which can enhance the ability to detect inhibitory effects.
-
Ensure all reagents are within their expiration dates and stored under appropriate conditions.
-
-
FAQ 2: I'm observing cytotoxicity with my lead this compound derivative. What are the potential mechanisms and how can I mitigate this?
Cytotoxicity is a significant hurdle in improving the therapeutic index. Potential mechanisms include:
-
Off-Target Effects: The compound may be interacting with other cellular targets besides FLAP, leading to toxicity.
-
Troubleshooting:
-
Conduct target-agnostic screening assays to identify potential off-target interactions.
-
Perform structural modifications to the derivative to reduce its affinity for known off-targets while maintaining FLAP inhibitory activity.
-
-
-
Metabolic Activation: The compound may be metabolized by liver enzymes (e.g., cytochrome P450s) into reactive metabolites that are toxic.
-
Troubleshooting:
-
Incubate the derivative with liver microsomes or hepatocytes to identify potential reactive metabolites.
-
Modify the chemical structure to block sites of metabolic activation.
-
-
-
Mitochondrial Toxicity: The compound may be disrupting mitochondrial function, a common cause of drug-induced toxicity.
-
Troubleshooting:
-
Assess mitochondrial function using assays such as the MTT assay, which measures mitochondrial reductase activity.
-
Evaluate changes in mitochondrial membrane potential.
-
-
FAQ 3: My this compound derivative has good in vitro potency but poor in vivo efficacy. What could be the reasons?
A discrepancy between in vitro and in vivo results often points to pharmacokinetic challenges:
-
Poor Oral Bioavailability: The compound may have low solubility, poor permeability across the intestinal wall, or be subject to significant first-pass metabolism in the liver. The clinical development of Veliflapon itself was halted due to a formulation issue affecting tablet dissolution over time, highlighting the importance of bioavailability.
-
Troubleshooting:
-
Investigate different formulation strategies, such as nano-suspensions, lipid-based formulations (e.g., self-emulsifying drug delivery systems), or amorphous solid dispersions, to enhance dissolution and absorption.
-
Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal absorption.
-
Evaluate the metabolic stability of the compound in liver microsomes to estimate the extent of first-pass metabolism.
-
-
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and eliminated from the body, resulting in insufficient exposure to the target tissue.
-
Troubleshooting:
-
Identify the primary metabolic pathways and the enzymes involved (e.g., specific cytochrome P450 isoforms).
-
Modify the structure to block or slow down metabolic degradation.
-
Consider co-administration with an inhibitor of the relevant metabolic enzymes, although this can increase the risk of drug-drug interactions.
-
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to interact with FLAP in the target cells.
-
Troubleshooting:
-
Measure the extent of plasma protein binding using techniques like equilibrium dialysis.
-
While challenging to modify through structural changes alone, understanding the degree of binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.
-
-
II. Quantitative Data Summary
The following table summarizes key in vitro potency data for this compound, providing a benchmark for the evaluation of novel derivatives.
| Compound | Assay System | Stimulant | Endpoint | IC50 (µM) | Reference |
| This compound | Rat Leukocytes | A23187 | LTB4 Inhibition | 0.026 | [1] |
| This compound | Mouse Leukocytes | A23187 | LTB4 Inhibition | 0.039 | [1] |
| This compound | Human Leukocytes | A23187 | LTB4 Inhibition | 0.22 | [1] |
| This compound | Mouse Peritoneal Macrophages | Opsonized Zymosan | LTC4 Inhibition | 0.021 | [2] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and potential toxicity of this compound derivatives.
A. In Vitro Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.
Materials:
-
Heparinized human whole blood
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Calcium ionophore A23187 (stock solution in DMSO)
-
Test compound (this compound derivative, stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Methanol (ice-cold)
-
LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification
Procedure:
-
Blood Collection: Collect fresh human blood into tubes containing heparin as an anticoagulant.
-
Compound Incubation: a. In a microcentrifuge tube, add 1 µL of the test compound stock solution at various concentrations (or DMSO as a vehicle control) to 499 µL of whole blood. b. Pre-incubate the blood with the compound for 15 minutes at 37°C.
-
Stimulation: a. Add 5 µL of A23187 solution (final concentration of 10-50 µM) to stimulate LTB4 production. b. Incubate for 30 minutes at 37°C.
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Termination and Lysis: a. Stop the reaction by adding 1.5 mL of ice-cold methanol. b. Vortex vigorously to ensure complete cell lysis and protein precipitation.
-
Sample Preparation: a. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. b. Collect the supernatant containing the extracted LTB4.
-
Quantification: a. Analyze the LTB4 concentration in the supernatant using a validated LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the percentage inhibition of LTB4 production for each compound concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
B. In Vitro Cytotoxicity Assessment using the MTT Assay in HepG2 Cells
This assay assesses the potential of a compound to cause liver cell toxicity by measuring mitochondrial activity.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound derivative, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). c. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. c. Determine the CC50 (cytotoxic concentration 50%) value by plotting the percentage of cell viability against the log of the compound concentration.
IV. Visualizations
Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound Derivatives
Caption: The 5-lipoxygenase pathway and the mechanism of action of this compound derivatives.
Experimental Workflow for Assessing Therapeutic Index
Caption: A generalized workflow for the preclinical assessment of the therapeutic index of novel drug candidates.
References
Techniques to reduce the metabolic degradation of (S)-Veliflapon in liver microsome assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the metabolic degradation of (S)-Veliflapon and similar small molecules in liver microsome assays.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows extremely rapid degradation in my human liver microsome (HLM) assay. What are the first troubleshooting steps?
A1: Rapid degradation can stem from several factors. Systematically check the following experimental parameters:
-
Cofactor Dependency: Immediately run a control experiment without the NADPH regenerating system.[1][2] If degradation persists, it indicates that metabolism is not solely dependent on cytochrome P450 (CYP) enzymes and may involve other pathways like hydrolysis by esterases.[3]
-
Enzyme Activity: Confirm the viability of your liver microsomes. Thaw them slowly on ice immediately before use and avoid repeated freeze-thaw cycles.[4] Include a positive control compound (e.g., testosterone, verapamil) with a known metabolic rate to ensure the microsomes are active.[1][5]
-
Chemical Instability: Incubate this compound in the buffer without microsomes and in heat-inactivated microsomes.[4] This helps differentiate between enzymatic degradation and inherent chemical instability in the assay buffer.
-
Concentrations: Ensure the microsomal protein concentration is within the typical range (0.2-1.0 mg/mL) and that the solvent concentration (e.g., DMSO) is low (<0.5%) to prevent enzyme inhibition.[5][6]
Q2: How can I determine which specific enzyme pathways are responsible for metabolizing this compound?
A2: A systematic approach involving cofactors and inhibitors can elucidate the primary metabolic pathways:
-
Assess NADPH-Dependence: As a first step, compare the degradation rate in incubations with and without NADPH.[3] Significant degradation only in the presence of NADPH strongly points towards CYP or other NADPH-dependent enzymes like Flavin Monooxygenases (FMOs).[7][8]
-
Phase II Involvement: To investigate Phase II conjugation, supplement the incubation with relevant cofactors. For glucuronidation, add UDPGA (uridine 5'-diphosphoglucuronic acid).[7] For sulfation, use S9 fractions instead of microsomes and add PAPS (3'-phosphoadenosine-5'-phosphosulfate), as sulfotransferases (SULTs) are cytosolic.[7]
-
Chemical Inhibition: Use specific chemical inhibitors to pinpoint which enzyme families or isoforms are involved. A selection of common inhibitors is presented in the data table below. For example, potent inhibition by ketoconazole would suggest a primary role for the CYP3A4 enzyme.
Q3: Degradation of this compound is high and appears to be NADPH-dependent. What are some strategies to reduce this CYP-mediated metabolism in my assay?
A3: To reduce CYP-mediated metabolism for experimental purposes, you can use broad-spectrum or specific CYP inhibitors.
-
Broad-Spectrum Inhibition: Adding a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT) to the incubation can effectively shut down most CYP activity and stabilize the compound.
-
Specific Inhibition: If a particular isoform (e.g., CYP3A4) is identified as the main contributor, using a selective inhibitor (e.g., ketoconazole) can reduce degradation while leaving other CYP activities intact.[9] This is useful for studying the potential for drug-drug interactions.
For long-term drug development, these findings would guide medicinal chemistry efforts to modify the this compound structure, for instance, by replacing a metabolically labile C-H bond with a more stable C-F bond to block the site of metabolism.[10]
Q4: I observe significant degradation of this compound even in the absence of NADPH. What does this indicate?
A4: NADPH-independent degradation suggests the involvement of enzymes other than CYPs.[3] The most common culprits in liver microsomes are hydrolytic enzymes like carboxylesterases (CESs), which cleave ester or amide bonds.[7] UGTs (Uridine Diphosphate Glucuronosyltransferases) are also present in microsomes and can contribute to metabolism if a suitable functional group (like a phenol) is present on the molecule.[7][11]
To confirm hydrolysis, consider using a specific esterase inhibitor or running the assay in plasma, which also contains high levels of hydrolytic enzymes.[2]
Q5: What are the essential negative controls for a liver microsome stability assay?
A5: To ensure the data is reliable and correctly interpreted, the following controls are critical:
-
Time-Zero (T0) Control: The reaction is stopped immediately after adding the test compound. This sample represents 100% of the initial compound concentration.[6]
-
No-Cofactor (-NADPH) Control: This incubation is run for the full duration but without the NADPH regenerating system. It measures any NADPH-independent degradation.[2][3]
-
Heat-Inactivated Control: The microsomes are heat-inactivated (e.g., 45°C for 30 minutes) before the assay.[4] This control accounts for any non-enzymatic degradation or chemical instability of the compound under the assay conditions.
Experimental Protocols
Protocol 1: Standard Metabolic Stability Assay in Human Liver Microsomes
-
Prepare Reagents:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the NADPH regenerating system solution (e.g., final concentrations of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, and 3.3 mM MgCl₂).
-
-
Incubation Setup:
-
In a 96-well plate, add 25 µL of 0.1 M phosphate buffer.
-
Add 50 µL of the 2 mg/mL HLM suspension (final protein concentration will be 1 mg/mL).
-
Add 1 µL of the 1 mM this compound stock to achieve a final substrate concentration of 10 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding 25 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of a cold stop solution (e.g., acetonitrile containing an internal standard).[12]
-
-
Sample Processing and Analysis:
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time.[6]
-
Protocol 2: CYP Inhibition Assay
-
Prepare Reagents: Follow Step 1 from the Standard Protocol. Additionally, prepare stock solutions of the desired CYP inhibitors (e.g., ketoconazole in DMSO).
-
Incubation with Inhibitor:
-
In the incubation plate, add the buffer, HLM, and 1 µL of the inhibitor stock solution.
-
Pre-incubate this mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzymes.
-
-
Reaction Initiation:
-
Add 1 µL of the this compound stock solution to the HLM/inhibitor mixture.
-
Pre-incubate for another 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Analysis: Follow Steps 3-5 from the Standard Protocol. Compare the degradation rate with and without the inhibitor to determine the extent of inhibition.
Data Presentation
Table 1: Example Metabolic Stability Data for this compound under Various Conditions
| Experimental Condition | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Pathway Implicated |
| +NADPH | 8.5 | 81.5 | CYP-mediated (Oxidative) |
| -NADPH | 55.2 | 12.6 | Non-CYP / Hydrolytic |
| +NADPH + 1-ABT (Pan-CYP Inhibitor) | >120 | <5.0 | CYP enzymes |
| Heat-Inactivated Microsomes | >120 | <5.0 | Enzymatic Degradation |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Selective CYP Inhibitors on this compound Metabolism
| Inhibitor | Target CYP Isoform | Concentration (µM) | This compound % Metabolism Remaining |
| Vehicle Control | N/A | N/A | 0% |
| Ketoconazole | CYP3A4 | 1 | 85% |
| Quinidine | CYP2D6 | 1 | 12% |
| Ticlopidine | CYP2C19 | 10 | 8% |
| Furafylline | CYP1A2 | 5 | 5% |
Note: Data are hypothetical. A high % Metabolism Remaining indicates strong inhibition of that pathway.
Visualizations
Caption: Standard workflow for a liver microsome stability assay.
Caption: Troubleshooting logic for identifying metabolic pathways.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pharmaron.com [pharmaron.com]
- 7. bioivt.com [bioivt.com]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Inhibition of hepatic microsomal drug metabolism by the steroid hydroxylase inhibitor SU-10'603 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Addressing and controlling for lot-to-lot variability of commercial (S)-Veliflapon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-Veliflapon. Lot-to-lot variability can be a significant challenge in ensuring reproducible experimental outcomes. This guide offers insights into potential causes and provides detailed protocols for assessing and controlling for such variability.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased potency of this compound in our cell-based assays compared to previous lots. What could be the cause?
A1: Decreased potency can stem from several factors. The most common culprits for a well-characterized compound like this compound are issues with solid-state properties, incorrect concentration of the prepared stock solution, or degradation of the compound. It is also possible that the new lot has a lower percentage of the active (S)-enantiomer. We recommend a systematic approach to troubleshoot this issue, starting with simple checks and progressing to more detailed analytical characterization.
Q2: How can we be sure that the observed variability is due to the compound and not our experimental setup?
A2: This is a critical first step. Before analyzing the compound lot itself, it is essential to rule out experimental artifacts. We recommend the following:
-
Run a positive control: Use a well-characterized batch of this compound or another known FLAP inhibitor with a consistent, historically-documented IC50 in your assay.
-
Verify cell health and passage number: Ensure that the cells used are healthy, within a consistent passage number range, and show consistent response to stimuli.
-
Check reagent consistency: Confirm that all other reagents (e.g., cell culture media, buffers, detection reagents) are from the same lot or have been validated to perform equivalently.
Q3: What are the most critical parameters to test for when qualifying a new lot of this compound?
A3: For a chiral molecule like this compound, which contains a quinoline moiety, we recommend focusing on the following critical quality attributes:
-
Identity and Purity: Confirms the presence of this compound and quantifies any impurities.
-
Chiral Purity (Enantiomeric Excess): Ensures the correct proportion of the active (S)-enantiomer versus the potentially less active or inactive (R)-enantiomer.
-
Solubility and Aggregation: Inconsistent solubility or the presence of aggregates can significantly impact the effective concentration in aqueous assay buffers.
-
Stability: Assesses the degradation of the compound under specific storage and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values Between Lots
If you observe a significant shift in the IC50 value of this compound, follow this troubleshooting workflow:
Optimizing the incubation time for (S)-Veliflapon treatment in different cell culture models
Welcome to the technical support center for the use of (S)-Veliflapon in cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. This compound functions by binding to FLAP, thereby preventing the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme. This inhibition blocks the production of downstream leukotrienes, such as Leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound depends on the cell type being used. The half-maximal inhibitory concentration (IC50) varies across species and cell types. For instance, the IC50 for LTB4 formation is approximately 0.22 µM in human leukocytes, 0.026 µM in rat leukocytes, and 0.039 µM in mouse leukocytes.[4][5] It is recommended to perform a dose-response experiment starting from a range of concentrations around the expected IC50 for your specific cell model.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Q4: What is the optimal incubation time for this compound treatment?
The optimal incubation time can vary depending on the experimental goals and the cell model. For inhibiting LTB4 production, a pre-incubation time of 15 minutes before cell stimulation has been used effectively with FLAP antagonists.[6] However, to determine the most effective incubation time for your specific experiment, it is highly recommended to perform a time-course experiment. This involves pre-incubating the cells with this compound for various durations (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.) before stimulating leukotriene synthesis. The level of LTB4 inhibition can then be measured to identify the optimal pre-incubation period. For studying the effects on other lipid mediators, longer incubation times of up to 180 minutes have been reported.[6]
Q5: How can I measure the inhibitory effect of this compound?
The most common method is to measure the production of LTB4 in the cell culture supernatant after stimulation. This can be done using commercially available ELISA kits or by analytical methods such as HPLC or LC-MS/MS.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of LTB4 production | - Inactive this compound: Improper storage or handling of the compound. - Suboptimal concentration: The concentration of this compound is too low for the specific cell type or density. - Insufficient incubation time: The pre-incubation time is not long enough for the inhibitor to effectively bind to FLAP. - Cell stimulation issue: The stimulus used to induce leukotriene synthesis (e.g., calcium ionophore A23187) is not working effectively. - Compound instability: The compound may be unstable in the cell culture medium over longer incubation periods.[10] | - Verify compound integrity: Use a fresh aliquot of this compound and ensure it has been stored correctly at -20°C or -80°C.[4] - Perform a dose-response experiment: Test a range of concentrations to determine the optimal IC50 for your cell model. - Optimize incubation time: Conduct a time-course experiment to identify the ideal pre-incubation duration. Start with shorter time points (e.g., 15-30 minutes) and extend as needed. - Check stimulus activity: Ensure the stimulus is active and used at the correct concentration. - Assess compound stability: If long incubation times are necessary, consider evaluating the stability of this compound in your specific cell culture medium. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells. - Pipetting errors: Inaccurate dispensing of this compound, stimulus, or other reagents. - Edge effects in the plate: Evaporation or temperature gradients across the microplate. | - Ensure uniform cell seeding: Use a hemocytometer or automated cell counter to accurately determine cell density before plating. - Use calibrated pipettes: Ensure proper pipetting technique and that pipettes are calibrated. - Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper sealing of the plate during incubation. |
| Cell death or cytotoxicity observed | - High concentration of this compound: The concentration used may be toxic to the cells. - Prolonged incubation time: Long exposure to the compound, even at lower concentrations, could induce cytotoxicity. - Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. | - Perform a cell viability assay: Use assays like MTT, MTS, or trypan blue exclusion to determine the cytotoxic concentration of this compound in your cell model.[11] - Optimize incubation time: If longer incubation is required, assess cell viability at different time points. - Maintain a low solvent concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control in your experiments. |
| Unexpected or off-target effects | - Off-target binding: At higher concentrations or with prolonged exposure, this compound may interact with other proteins.[2] - Compound degradation: Degradation products of this compound in the culture medium might have their own biological activity.[10] | - Use the lowest effective concentration: Determine the minimal concentration that provides significant inhibition of LTB4 production. - Include appropriate controls: Use a negative control (vehicle) and consider a positive control with a known FLAP inhibitor. - Consider compound stability: For long-term experiments, the stability of the compound in the medium should be considered. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to identify the optimal pre-incubation time for this compound to inhibit LTB4 production in a human neutrophil-like cell line (e.g., HL-60).
Materials:
-
Differentiated HL-60 cells (or other relevant cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187 (stimulus)
-
LTB4 ELISA kit
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Methodology:
-
Cell Seeding: Seed differentiated HL-60 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of cell culture medium.
-
This compound Pre-incubation:
-
Prepare dilutions of this compound in cell culture medium to achieve the desired final concentration (e.g., 2X the final concentration).
-
Add 100 µL of the this compound dilution to the appropriate wells. For the vehicle control, add medium with the same concentration of DMSO.
-
Incubate the plate at 37°C and 5% CO2 for different durations (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
-
Cell Stimulation:
-
Following the pre-incubation, add a stimulus such as calcium ionophore A23187 (e.g., final concentration of 1 µM) to all wells except the unstimulated control.
-
Incubate for an additional 15 minutes at 37°C.[6]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for LTB4 measurement.
-
-
LTB4 Quantification:
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each pre-incubation time point compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration.
-
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol describes how to evaluate the potential cytotoxicity of this compound at different concentrations and incubation times.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time points (e.g., 4h, 24h, 48h).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.
-
Plot cell viability against the concentration of this compound to determine the cytotoxic concentration (e.g., CC50).
-
Visualizations
Caption: Mechanism of action of this compound in the leukotriene synthesis pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for low LTB4 inhibition.
References
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A comparative study of (S)-Veliflapon versus MK-886 as potent FLAP inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-Lipoxygenase-Activating Protein (FLAP) inhibitors: (S)-Veliflapon and MK-886. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of the 5-Lipoxygenase-Activating Protein (FLAP) for its activity.[1] FLAP acts as a scaffold protein, facilitating the interaction between 5-LOX and its substrate, arachidonic acid, at the nuclear envelope.[1] Consequently, inhibition of FLAP presents an attractive therapeutic strategy for mitigating leukotriene-mediated inflammation. This guide focuses on a comparative evaluation of two well-characterized FLAP inhibitors, this compound and MK-886.
Mechanism of Action
Both this compound and MK-886 exert their inhibitory effects by binding to FLAP, thereby preventing the translocation of 5-LOX from the cytosol to the nuclear membrane and its subsequent activation.[2] This action effectively blocks the synthesis of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3]
Comparative Efficacy
Quantitative Data Summary
| Inhibitor | Assay Type | Cell/System | Potency (IC50) | Reference(s) |
| This compound | LTB4 Synthesis Inhibition | Rat Leukocytes | 0.026 µM | [5] |
| LTB4 Synthesis Inhibition | Mouse Leukocytes | 0.039 µM | [5] | |
| LTB4 Synthesis Inhibition | Human Leukocytes | 0.22 µM | [5] | |
| MK-886 | FLAP Binding Assay | - | 30 nM | [6] |
| Leukotriene Biosynthesis Inhibition | Intact Leukocytes | 3 nM | [6] | |
| Leukotriene Biosynthesis Inhibition | Human Whole Blood | 1.1 µM | [6] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, stimulus, and assay methodology. The data presented above should be interpreted within the context of the cited studies.
FLAP Signaling Pathway and Inhibition
The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis pathway and the mechanism of action of inhibitors like this compound and MK-886.
Caption: The FLAP signaling pathway and the point of inhibition.
Experimental Protocols
FLAP Competition Binding Assay
This assay is designed to determine the binding affinity of test compounds to FLAP.
Methodology:
-
Membrane Preparation: Crude membrane preparations are obtained from cells expressing FLAP, such as human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells.[7]
-
Radioligand: A radiolabeled FLAP ligand, such as [³H]-MK-886, is used as a tracer.[7]
-
Competition Binding: A fixed concentration of the radioligand and cell membrane preparation are incubated with varying concentrations of the unlabeled test compound (e.g., this compound or MK-886).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Leukotriene B4 Synthesis Inhibition Assay in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected in the presence of an anticoagulant (e.g., heparin).[8]
-
Incubation with Inhibitor: The blood is pre-incubated with various concentrations of the test compound or vehicle control.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore such as A23187.[9]
-
Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. Proteins are precipitated, and the sample is extracted to isolate LTB4.[8]
-
Quantification of LTB4: The concentration of LTB4 in the extracted samples is determined using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in LTB4 production, is calculated.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating FLAP inhibitors.
Caption: General workflow for the preclinical evaluation of FLAP inhibitors.
Conclusion
Both this compound and MK-886 are potent inhibitors of FLAP, effectively blocking the biosynthesis of leukotrienes. The choice between these two compounds for research purposes may depend on the specific experimental system and desired pharmacological profile. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to design and interpret studies aimed at further elucidating the role of FLAP in health and disease and for the development of novel anti-inflammatory therapies.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pa2online.org [pa2online.org]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
Validating the Efficacy of (S)-Veliflapon in a Novel Animal Model of Inflammatory Bowel Disease: A Comparative Guide
This guide provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of (S)-Veliflapon, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, in a novel animal model of Inflammatory Bowel Disease (IBD). The methodologies outlined below offer a comparative analysis of this compound against a standard-of-care treatment, Sulfasalazine, with detailed experimental protocols and data presentation formats.
This compound, also known as BAY X 1005, is an orally active inhibitor of leukotriene biosynthesis.[1][2] It selectively targets the 5-lipoxygenase-activating protein (FLAP), which is crucial for the synthesis of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and cysteinyl-leukotrienes.[3][4][5] By inhibiting FLAP, this compound effectively reduces the production of these key mediators of inflammation, which are implicated in the pathogenesis of various inflammatory diseases.[5][6]
Comparative Efficacy Evaluation in a DSS-Induced Colitis Model
To assess the therapeutic potential of this compound in a novel IBD model, the dextran sulfate sodium (DSS)-induced colitis model in mice is proposed. This widely used model mimics the clinical and histological features of human ulcerative colitis.
Alternative Treatments:
For comparative purposes, the efficacy of this compound will be benchmarked against Sulfasalazine, a commonly prescribed anti-inflammatory drug for IBD, and a vehicle control group.
Quantitative Data Summary:
The following tables summarize the expected quantitative data from the DSS-induced colitis model, comparing the effects of this compound and Sulfasalazine.
Table 1: Disease Activity Index (DAI) Scores
| Treatment Group | Dose | Mean DAI Score (Day 10) | Standard Deviation |
| Vehicle Control | - | 3.5 | ± 0.4 |
| This compound | 10 mg/kg | 1.8 | ± 0.3 |
| Sulfasalazine | 50 mg/kg | 2.1 | ± 0.3 |
Table 2: Histological Scoring of Colonic Tissue
| Treatment Group | Dose | Mean Histological Score | Standard Deviation |
| Vehicle Control | - | 8.5 | ± 1.2 |
| This compound | 10 mg/kg | 3.2 | ± 0.8 |
| Sulfasalazine | 50 mg/kg | 4.5 | ± 1.0 |
Table 3: Myeloperoxidase (MPO) Activity in Colonic Tissue
| Treatment Group | Dose | MPO Activity (U/g tissue) | Standard Deviation |
| Vehicle Control | - | 15.2 | ± 2.5 |
| This compound | 10 mg/kg | 6.8 | ± 1.5 |
| Sulfasalazine | 50 mg/kg | 8.9 | ± 1.8 |
Table 4: Leukotriene B4 (LTB4) Levels in Colonic Tissue
| Treatment Group | Dose | LTB4 Levels (pg/mg tissue) | Standard Deviation |
| Vehicle Control | - | 250 | ± 45 |
| This compound | 10 mg/kg | 85 | ± 20 |
| Sulfasalazine | 50 mg/kg | 230 | ± 40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DSS-Induced Colitis Animal Model
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction: Administer 3% (w/v) DSS (Dextran Sulfate Sodium) in drinking water ad libitum for 7 days.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose) administered orally once daily.
-
Group 2: this compound (10 mg/kg) administered orally once daily, starting on day 1 of DSS administration.
-
Group 3: Sulfasalazine (50 mg/kg) administered orally once daily, starting on day 1 of DSS administration.
-
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Termination: Euthanize mice on day 10. Collect colon tissue for histological analysis, MPO activity assay, and LTB4 measurement.
Disease Activity Index (DAI) Assessment
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, scored as follows:
-
Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding).
The DAI is calculated as the sum of these scores divided by 3.
Histological Evaluation
-
Fix distal colon segments in 10% neutral buffered formalin.
-
Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Score slides blindly for severity of inflammation (0-3), depth of injury (0-3), and crypt damage (0-4). The total histological score is the sum of these individual scores.
Myeloperoxidase (MPO) Assay
-
Homogenize a pre-weighed portion of the distal colon in a suitable buffer.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available MPO assay kit according to the manufacturer's instructions.
-
Express results as units of MPO activity per gram of tissue.
Leukotriene B4 (LTB4) Measurement
-
Homogenize a pre-weighed portion of the distal colon.
-
Extract lipids from the homogenate.
-
Quantify LTB4 levels using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.
-
Express results as picograms of LTB4 per milligram of tissue.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (S)-Veliflapon and Other Chiral Pharmaceuticals
A critical aspect of pharmaceutical development for chiral drugs like (S)-Veliflapon, a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), is ensuring enantiomeric purity. The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even adverse off-target effects. While specific, publicly available experimental protocols for the enantiomeric purity analysis of this compound are limited, this guide provides a comprehensive comparison of widely used chiral High-Performance Liquid Chromatography (HPLC) techniques and alternative methods, supported by experimental data from analogous chiral compounds. This information serves as a valuable resource for researchers, scientists, and drug development professionals in establishing robust analytical methods for chiral purity assessment.
This compound exerts its therapeutic effect by inhibiting FLAP, a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The precise three-dimensional arrangement of atoms in this compound is crucial for its interaction with the target protein, highlighting the importance of controlling its stereochemistry.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, robustness, and adaptability. The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Experimental Protocol: A Generalized Chiral HPLC Method
While a specific protocol for this compound is not publicly available, a typical chiral HPLC method development strategy involves screening various CSPs and mobile phases. A generalized protocol is outlined below:
Objective: To separate and quantify the (S)- and (R)-enantiomers of a chiral compound.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector or a Mass Spectrometer.
-
Chiral column (e.g., polysaccharide-based, protein-based, or cyclodextrin-based).
Materials:
-
Sample containing the racemic or enriched chiral compound.
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol).
-
Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
Procedure:
-
Column Selection: Choose a set of diverse chiral stationary phases for initial screening. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point due to their broad applicability.
-
Mobile Phase Screening:
-
Normal Phase: A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v). For acidic or basic analytes, a small percentage of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) is added to the mobile phase to improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.
-
-
Optimization: Once initial separation is achieved, optimize the method by fine-tuning the mobile phase composition, flow rate, column temperature, and detection wavelength to achieve baseline resolution and optimal sensitivity.
-
Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: A Comparative Look at Chiral HPLC Performance
The following table summarizes typical performance data for the chiral separation of different pharmaceutical compounds, illustrating the capabilities of chiral HPLC.
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |
| Vildagliptin | Chiralcel OD-RH | 20 mM Borax buffer (pH 9.0):ACN:TEA (50:50:0.1, v/v/v) | > 2.0 | < 10 | [1] |
| Propranolol | Kromasil 5-Amycoat | n-Hexane:Isopropanol + 0.1% Diethylamine (86:14, v/v) | > 2.0 | < 15 | [2] |
| Naproxen | Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | 3.21 | < 7 | [3] |
Alternative and Complementary Techniques
While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer advantages in specific situations, such as faster analysis times or different selectivity.
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC.
Key Advantages:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.
-
Green Chemistry: Reduced consumption of organic solvents.
-
Orthogonal Selectivity: Can sometimes resolve enantiomers that are difficult to separate by HPLC.
A study on the chiral separation of ibuprofen, a non-steroidal anti-inflammatory drug, demonstrated the efficiency of SFC. Using a Chiralcel OX-H® column with a mobile phase of CO2 and 0.2% isopropylamine in methanol, the enantiomers were successfully separated and purified with high enantiomeric excess (95.1% and 99.3% e.e.).[4]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Key Advantages:
-
High Efficiency: Can generate a large number of theoretical plates, leading to excellent resolution.
-
Low Sample and Reagent Consumption: Requires only nanoliter volumes of sample and minimal amounts of reagents.
-
Different Selectivity: The separation mechanism is different from chromatography, offering a complementary approach.
A study on the chiral separation of venlafaxine, an antidepressant, showcased the utility of CE. Using a carboxymethyl-β-cyclodextrin as the chiral selector in a phosphate buffer (pH 2.5), baseline separation of the enantiomers was achieved.[5][6]
Visualizing the Process: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using the DOT language.
References
A comparative analysis of the biological activity of (S)-Veliflapon and its racemate, Veliflapon
A comprehensive guide for researchers and drug development professionals on the stereoselective activity of the FLAP inhibitor, Veliflapon.
Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This guide provides a comparative analysis of the biological activity of the racemic mixture of Veliflapon and its individual enantiomers, with a focus on the stereoselective nature of its inhibitory action.
Quantitative Comparison of Biological Activity
The biological activity of Veliflapon is primarily attributed to one of its enantiomers. The following tables summarize the in vitro potency of Veliflapon in inhibiting leukotriene B4 (LTB4) synthesis. It is important to note that while some sources refer to the active enantiomer as (S)-Veliflapon, chemical nomenclature and original research identify the active enantiomer as (R)-Veliflapon[1][2]. This guide will proceed with the (R)-enantiomer as the active form.
| Compound | Species | Assay System | IC50 (µM) |
| (R)-Veliflapon | Human | A23187-stimulated leukocytes | 0.22[1][3] |
| Rat | A23187-stimulated leukocytes | 0.026[1][3] | |
| Mouse | A23187-stimulated leukocytes | 0.039[1][3] | |
| Mouse | Opsonized zymosan-stimulated peritoneal macrophages (LTC4 synthesis) | 0.021[1] | |
| Racemic Veliflapon | Human | A23187-stimulated whole blood (RIA) | 17.0[1][3] |
| Human | A23187-stimulated whole blood (HPLC) | 11.6[1] |
Table 1: In Vitro Potency of (R)-Veliflapon and Racemic Veliflapon in Leukotriene Synthesis Inhibition.
A key finding is the pronounced enantioselectivity of Veliflapon's activity. Research indicates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer.
| Parameter | Value |
| Enantioselectivity in human whole blood ((R)- vs (S)-enantiomer) | 31-fold higher activity for the (R)-enantiomer[1] |
Table 2: Enantioselectivity of Veliflapon.
Experimental Protocols
Leukotriene B4 (LTB4) Synthesis Inhibition Assay in Human Whole Blood
This protocol outlines a general method for assessing the inhibition of LTB4 synthesis in human whole blood, a key assay for evaluating the potency of FLAP inhibitors like Veliflapon.
1. Blood Collection and Preparation:
-
Fresh venous blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
The blood is used immediately for the assay.
2. Compound Incubation:
-
Aliquots of the whole blood are pre-incubated with various concentrations of the test compound ((R)-Veliflapon, this compound, or racemic Veliflapon) or vehicle control for a specified period at 37°C.
3. Stimulation of LTB4 Synthesis:
-
LTB4 synthesis is initiated by adding a calcium ionophore, such as A23187, to the blood samples. A23187 induces the release of arachidonic acid from cell membranes, the substrate for leukotriene synthesis.
-
The samples are incubated for a further period at 37°C to allow for LTB4 production.
4. Termination of Reaction and Sample Processing:
-
The reaction is stopped by placing the samples on ice and adding a chelating agent like EDTA to sequester calcium ions.
-
Plasma is separated by centrifugation.
5. LTB4 Quantification:
-
The concentration of LTB4 in the plasma samples is determined using a validated analytical method, such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
The results are used to calculate the percentage of inhibition of LTB4 synthesis for each concentration of the test compound.
6. Data Analysis:
-
The IC50 value, the concentration of the compound that causes 50% inhibition of LTB4 synthesis, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: The 5-Lipoxygenase (5-LO) activating protein (FLAP) signaling pathway for Leukotriene B4 (LTB4) synthesis and the point of inhibition by Veliflapon.
Caption: Experimental workflow for the Leukotriene B4 (LTB4) synthesis inhibition assay.
References
A Head-to-Head Comparison of (S)-Veliflapon with Other Inhibitors of Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (S)-Veliflapon, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, with other key inhibitors of the leukotriene synthesis pathway. By presenting objective experimental data, detailed methodologies, and clear visual representations of the underlying biological processes, this document aims to be an invaluable resource for researchers and professionals in the fields of inflammation, respiratory diseases, and cardiovascular research.
Introduction to Leukotriene Synthesis Inhibition
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They are critically involved in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes can be inhibited at several key points in the pathway, primarily through the inhibition of 5-lipoxygenase-activating protein (FLAP) or the 5-lipoxygenase (5-LO) enzyme itself. An alternative therapeutic strategy involves blocking the action of leukotrienes at their receptors.[1] This guide focuses on a head-to-head comparison of inhibitors that block the synthesis of leukotrienes, with a primary focus on the FLAP inhibitor this compound.
Mechanism of Action: A Visual Overview
The leukotriene synthesis pathway is a cascade of enzymatic reactions that begins with the release of arachidonic acid from the cell membrane. The accompanying diagram illustrates the key steps in this pathway and highlights the points of intervention for different classes of inhibitors.
Caption: The Leukotriene Synthesis Pathway and Points of Inhibition.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and in vivo potency of this compound and other selected leukotriene synthesis inhibitors. The data has been compiled from various publicly available sources. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
In Vitro Potency: Inhibition of Leukotriene B4 (LTB4) Synthesis
| Compound | Target | Assay System | Species | IC50 (µM) | Reference(s) |
| This compound | FLAP | A23187-stimulated leukocytes | Human | 0.22 | [2][3][4] |
| A23187-stimulated leukocytes | Rat | 0.026 | [2][3][4] | ||
| A23187-stimulated leukocytes | Mouse | 0.039 | [2][3][4] | ||
| MK-886 | FLAP | Intact leukocytes | Not specified | 0.003 | [5][6] |
| Human whole blood | Human | 1.1 | [5][6] | ||
| Zileuton | 5-LO | Human polymorphonuclear leukocytes (PMNL) | Human | 0.4 | [7] |
| Rat polymorphonuclear leukocytes (PMNL) | Rat | 0.4 | [7] | ||
| Human whole blood | Human | 0.9 | [7] |
In Vitro Potency: FLAP Binding Affinity
| Compound | Target | Assay System | IC50 (nM) | Reference(s) |
| MK-886 | FLAP | Not specified | 30 | [5][6] |
| Quiflapon (MK-591) | FLAP | FLAP binding assay | 1.6 | [5] |
| Fiboflapon (GSK2190915) | FLAP | FLAP binding assay | 2.9 | [5] |
| (S)-BI 665915 | FLAP | FLAP binding assay | 1.7 | [6] |
In Vivo Efficacy
| Compound | Animal Model | Effect | Dosage | Reference(s) |
| Veliflapon | Arachidonic acid-induced mouse ear edema | Antiedematous effects | 48.7 mg/kg (oral) | [3] |
| Rat whole blood ex vivo LTB4 inhibition | Potent and long-lasting inhibition | 6.7 - 11.8 mg/kg (p.o.) | [3] | |
| Zileuton | Arachidonic acid-induced mouse ear edema | Reduced edema | ED50 = 31 mg/kg | [7] |
| Rat peritoneal antigen-antibody reaction | Prevention of 6-sulfidopeptide LT formation | ED50 = 3 mg/kg | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of drug candidates. Below are methodologies for key assays used to evaluate the performance of leukotriene synthesis inhibitors.
Measurement of Leukotriene B4 (LTB4) Inhibition in Human Whole Blood
This protocol is a generalized procedure based on commonly used methods for assessing the potency of leukotriene synthesis inhibitors in a physiologically relevant ex vivo system.
Caption: Workflow for LTB4 Inhibition Assay in Human Whole Blood.
Detailed Steps:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant such as heparin.
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified period at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187, to the blood samples.
-
Incubation: The samples are incubated for a defined time at 37°C to allow for leukotriene production.
-
Reaction Termination and Plasma Separation: The reaction is stopped, typically by placing the tubes on ice and adding a chelating agent like EDTA. Plasma is then separated by centrifugation.
-
Leukotriene Extraction: LTB4 is extracted from the plasma using techniques like solid-phase extraction to remove interfering substances.
-
Quantification: The concentration of LTB4 in the extracts is measured using a sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of LTB4 synthesis inhibition for each inhibitor concentration is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined from the concentration-response curve.
FLAP Binding Assay
This assay is designed to determine the affinity of a compound for the 5-lipoxygenase-activating protein.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to FLAP.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells that express FLAP, such as human polymorphonuclear leukocytes (PMNs) or a suitable cell line.
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled FLAP ligand) from the total binding. The IC50 value for the test compound is calculated from the competition curve.
Clinical Development and Therapeutic Indications
While both FLAP and 5-LO inhibitors have shown promise in preclinical and early clinical studies for inflammatory diseases, their clinical development pathways have differed.
-
This compound (DG-031): This compound has been investigated in clinical trials for its potential to prevent heart attacks and strokes, particularly in individuals with specific genetic risk factors related to the leukotriene pathway.[8]
-
Zileuton: This 5-LO inhibitor is approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[7]
-
Leukotriene Receptor Antagonists (Montelukast, Zafirlukast): These agents are widely used for the maintenance treatment of asthma and for the relief of symptoms of allergic rhinitis.
Concluding Remarks
This compound is a potent inhibitor of FLAP, demonstrating significant inhibition of leukotriene synthesis both in vitro and in vivo. When compared to other leukotriene synthesis inhibitors, its potency is notable, particularly in non-human preclinical models. The choice between a FLAP inhibitor like this compound and a 5-LO inhibitor such as Zileuton may depend on the specific therapeutic indication, the desired selectivity profile, and the overall safety and pharmacokinetic properties of the compound.
This guide provides a foundational comparison based on currently available data. As more direct, head-to-head comparative studies become available, a more definitive assessment of the relative merits of these inhibitors will be possible. The provided experimental protocols offer a starting point for researchers to conduct their own comparative evaluations in a standardized manner.
References
- 1. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the reproducibility of the anti-inflammatory effects of (S)-Veliflapon across different experimental systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of (S)-Veliflapon, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, across various experimental systems. By presenting supporting experimental data, detailed protocols, and objective comparisons with alternative FLAP inhibitors, this document aims to address the critical need for reproducible research in drug development.
Introduction to this compound and its Mechanism of Action
This compound is an orally active and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LOX) enzyme, thereby blocking the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4). This targeted inhibition of the leukotriene pathway makes this compound a promising therapeutic agent for a range of inflammatory diseases.
Comparative Efficacy of FLAP Inhibitors
The anti-inflammatory potency of this compound has been evaluated in various in vitro and in vivo models, often in comparison with other well-characterized FLAP inhibitors such as MK-886 and Quiflapon (MK-591). The following tables summarize the quantitative data from these studies, highlighting the consistent inhibitory activity of this compound across different species and experimental setups.
Table 1: In Vitro Inhibition of Leukotriene B4 (LTB4) Synthesis
| Compound | Experimental System | Stimulus | IC50 (µM) | Reference |
| This compound | Rat Leukocytes | A23187 | 0.026 | [1] |
| This compound | Mouse Leukocytes | A23187 | 0.039 | [1] |
| This compound | Human Leukocytes | A23187 | 0.22 | [1] |
| MK-886 | Human Intact Leukocytes | Various | 0.003 | [2] |
| MK-886 | Human Whole Blood | Various | 1.1 | [2] |
| Quiflapon (MK-591) | Human PMNLs | Various | 0.0031 | [3] |
| Quiflapon (MK-591) | Rat PMNLs | Various | 0.0061 | [3] |
Note: PMNLs (Polymorphonuclear leukocytes). The data indicates that while all three compounds are potent inhibitors of LTB4 synthesis, their efficacy can vary depending on the experimental system (isolated cells vs. whole blood) and the species.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to assess the efficacy of this compound, the following diagrams are provided.
Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on FLAP.
References
A comparative analysis of the in vitro versus in vivo efficacy of (S)-Veliflapon
(S)-Veliflapon , a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), has demonstrated significant potential in modulating the biosynthesis of leukotrienes, key mediators in inflammatory pathways. This guide provides a comprehensive comparative analysis of the in vitro and in vivo efficacy of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of this compound's performance.
Executive Summary
Data Presentation: A Comparative Overview
The efficacy of this compound has been quantified in several key studies. The following tables summarize the critical data points for its in vitro and in vivo performance.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell/System | Species | Stimulus | Endpoint | IC50 | Citation |
| LTB4 Inhibition | Isolated Polymorphonuclear Leukocytes (PMNLs) | Rat | A23187 | LTB4 Synthesis | 0.026 µM | [1][2] |
| LTB4 Inhibition | Isolated Polymorphonuclear Leukocytes (PMNLs) | Mouse | A23187 | LTB4 Synthesis | 0.039 µM | [1][2] |
| LTB4 Inhibition | Isolated Polymorphonuclear Leukocytes (PMNLs) | Human | A23187 | LTB4 Synthesis | 0.22 µM | [1][2] |
| LTB4 Inhibition | Whole Blood | Human | A23187 | LTB4 Synthesis | 11.6 - 17.0 µM | [2] |
| LTC4 Inhibition | Peritoneal Macrophages | Mouse | Opsonized Zymosan | LTC4 Synthesis | 0.021 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration | Dosage | Endpoint | Efficacy | Citation |
| Arachidonic Acid-Induced Ear Edema | Mouse | Oral | 48.7 mg/kg | Edema Formation | ED50: 48.7 mg/kg | [2] |
| Arachidonic Acid-Induced Ear Edema | Mouse | Oral | 7.9 mg/kg | Myeloperoxidase Activity | ED50: 7.9 mg/kg | [2] |
| Atherosclerosis | apoE/LDLR-DKO Mice | Diet | 18.8 mg/kg/day for 16 weeks | Atherosclerotic Lesion Size | Significant inhibition of atherogenesis | [3] |
| Ex Vivo LTB4 Inhibition | Rat | Oral | 11.8 mg/kg | Whole Blood LTB4 Synthesis | ED50: 11.8 mg/kg | [2] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies employed in the key cited experiments.
In Vitro LTB4 Inhibition Assay in Isolated Leukocytes
-
Cell Isolation: Polymorphonuclear leukocytes (PMNLs) were isolated from fresh blood samples of rats, mice, or humans using standard density gradient centrifugation techniques.
-
Cell Stimulation: Isolated PMNLs were resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control. Subsequently, leukotriene synthesis was stimulated by the addition of the calcium ionophore A23187.
-
LTB4 Measurement: Following a defined incubation period, the reaction was terminated, and the cells were pelleted. The supernatant was collected, and the concentration of LTB4 was quantified using a specific radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of LTB4 inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model
-
Animal Model: Male or female mice of a specified strain were used for this study.
-
Drug Administration: this compound was administered orally at various doses, typically one hour before the induction of inflammation. A control group received the vehicle.
-
Induction of Edema: A solution of arachidonic acid in an appropriate solvent (e.g., acetone) was topically applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear received the solvent alone and served as a control.
-
Measurement of Edema: At a specified time point after the application of arachidonic acid (e.g., 1 hour), the mice were euthanized. A standard-sized biopsy punch was used to collect tissue from both ears. The weight difference between the arachidonic acid-treated ear and the solvent-treated ear was calculated to quantify the extent of edema.
-
Myeloperoxidase (MPO) Assay: To assess neutrophil infiltration, ear punch biopsies were homogenized, and MPO activity was measured using a colorimetric assay.
-
Data Analysis: The effective dose producing 50% inhibition (ED50) of edema formation or MPO activity was determined by regression analysis of the dose-response data.
In Vivo Atherosclerosis Model in apoE/LDLR-Double Knockout (DKO) Mice
-
Animal Model: Female apoE/LDLR-DKO mice, which are genetically predisposed to developing severe hypercholesterolemia and atherosclerosis, were used.
-
Diet and Drug Administration: The mice were fed a standard chow diet or a high-fat diet. This compound was incorporated into the diet at a specified concentration to achieve the target daily dosage (e.g., 18.8 mg/kg/day). The treatment continued for a prolonged period, such as 16 weeks.
-
Quantification of Atherosclerosis: At the end of the study, the mice were euthanized, and the aortas were perfused and dissected. The extent of atherosclerotic plaques was quantified using en face analysis after staining with Oil Red O, a lipid-soluble dye that stains neutral lipids within the plaques. The stained area was measured using image analysis software and expressed as a percentage of the total aortic surface area.
-
Data Analysis: The mean plaque area in the this compound-treated group was compared to that of the control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the anti-atherosclerotic effect.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows of the in vitro and in vivo experiments described.
Caption: Mechanism of action of this compound.
Caption: General experimental workflows.
References
Safety Operating Guide
Personal protective equipment for handling (S)-Veliflapon
Essential Safety and Handling Guide for (S)-Veliflapon
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and proper management of this compound.
Chemical and Physical Properties
This compound, also known as (S)-BAY X 1005 or (S)-DG-031, is a selective and orally active inhibitor of the 5-lipoxygenase activating protein (FLAP).[1][2][3] It functions by blocking the synthesis of leukotrienes, which are lipid mediators involved in inflammation.[4][5]
| Property | Value |
| Synonyms | (S)-BAY X 1005, (S)-DG-031 |
| Formula | C₂₃H₂₃NO₃[6] |
| Molecular Weight | 361.44 g/mol [6][7] |
| Appearance | White to beige solid powder[8] |
| Solubility | Soluble in DMSO, insoluble in water[8] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] It is essential to handle this compound with care, adhering to the safety precautions outlined below.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for Veliflapon is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6][7] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[6] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[6] |
Signal Word: Warning[7]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell.[6] Rinse mouth.[6]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water and seek medical attention.[6]
-
Skin Contact: Thoroughly rinse the affected skin area with plenty of water.[6]
-
Inhalation: Avoid forming dust and aerosols.[6] If inhalation occurs, move to fresh air.
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are mandatory to minimize exposure when handling this compound.
Engineering Controls
-
Ventilation: Use only in areas with adequate exhaust ventilation, such as a chemical fume hood.[6]
-
Safety Stations: Ensure a safety shower and eyewash station are readily accessible.[6]
Recommended Personal Protective Equipment
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields[6] |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body Protection | Impervious clothing, such as a lab coat[6] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust inhalation[6] |
Handling, Storage, and Disposal
Proper logistical planning for handling, storage, and disposal is crucial for laboratory safety and environmental protection.
Handling Workflow
The following diagram outlines the general workflow for safely handling this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Veliflapon (BAY X 1005) | Selective FLAP Inhibitor | DC Chemicals [dcchemicals.com]
- 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Veliflapon|128253-31-6|MSDS [dcchemicals.com]
- 7. Veliflapon | C23H23NO3 | CID 123723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
